Product packaging for Mebeverine alcohol(Cat. No.:CAS No. 14367-47-6)

Mebeverine alcohol

カタログ番号: B1662868
CAS番号: 14367-47-6
分子量: 265.39 g/mol
InChIキー: ZGZAPRVKIAFOPL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

structure given in first source;  a metabolite of mebeverine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H27NO2 B1662868 Mebeverine alcohol CAS No. 14367-47-6

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2/c1-4-17(11-5-6-12-18)14(2)13-15-7-9-16(19-3)10-8-15/h7-10,14,18H,4-6,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZAPRVKIAFOPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCCO)C(C)CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60931982
Record name 4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60931982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14367-47-6
Record name 4-[Ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14367-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mebeverine alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014367476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60931982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEBEVERINE ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UK92XY6H9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mebeverine and Alcohol Interaction: A Technical Whitepaper on Potential Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebeverine is a musculotropic antispasmodic agent widely prescribed for the symptomatic relief of irritable bowel syndrome (IBS). Its interaction with alcohol (ethanol) is not well-documented in clinical literature, with some sources suggesting no significant interaction based on initial animal studies, while others advise caution. This technical guide provides an in-depth analysis of the potential pharmacokinetic and pharmacodynamic interaction mechanisms between mebeverine and alcohol, based on current understanding of their respective metabolic pathways and molecular targets. This document is intended to serve as a foundational resource for researchers investigating this drug-alcohol interaction, offering detailed hypothetical pathways, experimental protocols to test these hypotheses, and a structured presentation of relevant, albeit analogous, quantitative data.

Introduction

Mebeverine exerts its therapeutic effect primarily through direct action on the smooth muscle of the gastrointestinal tract, alleviating spasms and associated pain. Its mechanism is multifactorial, involving the blockade of voltage-operated sodium channels, inhibition of calcium influx into myocytes, and a local anesthetic effect.[1][2][3] Mebeverine undergoes rapid and extensive first-pass metabolism, primarily via hydrolysis by carboxylesterase enzymes into its main metabolites, mebeverine alcohol and veratric acid.[4][5][6][7] The parent drug is typically undetectable in plasma following oral administration.[4][7]

Alcohol is a central nervous system depressant that is also metabolized in the body and can influence the activity of various enzyme systems and ion channels. Given the widespread social consumption of alcohol, its potential interaction with a commonly prescribed medication like mebeverine warrants a thorough mechanistic investigation. This whitepaper outlines two primary hypothetical mechanisms of interaction: a pharmacokinetic interaction at the level of metabolic enzymes and a pharmacodynamic interaction at the shared molecular targets of smooth muscle and neuronal ion channels.

Hypothetical Interaction Mechanisms

Pharmacokinetic Interaction: Carboxylesterase Inhibition

The primary metabolic pathway for mebeverine is hydrolysis, a reaction catalyzed by carboxylesterases (CES).[6][7] In humans, CES1 and CES2 are the most abundant carboxylesterases involved in drug metabolism. Ethanol has been demonstrated to be an inhibitor of CES1, while its effect on CES2 is negligible.[8][9]

Therefore, a potential pharmacokinetic interaction could occur if mebeverine is a substrate for CES1. Ethanol consumption could competitively inhibit the hydrolysis of mebeverine, leading to a decrease in the rate of its metabolism. This would, in theory, increase the systemic exposure to the parent mebeverine molecule and delay the formation of its metabolites, this compound and veratric acid. However, given that mebeverine is almost entirely cleared by first-pass metabolism, the clinical significance of this interaction may be minimal unless the inhibition is substantial enough to allow a measurable amount of the parent drug to reach systemic circulation.

It is crucial to note that the specific carboxylesterase isoform (CES1 or CES2) that metabolizes mebeverine has not been definitively identified. Substrate specificity for these enzymes is complex; CES1 generally hydrolyzes substrates with a large acyl group and a small alcohol group, whereas CES2 prefers substrates with a small acyl group and a large alcohol moiety.[10][11][12] Mebeverine is an ester of veratric acid (the acyl group) and this compound. The relative sizes of these components could suggest an affinity for either enzyme, making experimental determination essential.

Logical Flow of Potential Pharmacokinetic Interaction

G Mebeverine Oral Mebeverine Hydrolysis Ester Hydrolysis Mebeverine->Hydrolysis Systemic Systemic Circulation Mebeverine->Systemic Potential for Increased Systemic Exposure (if inhibition is significant) Alcohol Ethanol Consumption CES1 Carboxylesterase 1 (CES1) in Liver/Intestine Alcohol->CES1 Inhibits Hydrolysis->CES1 Catalyzed by Metabolites This compound + Veratric Acid Hydrolysis->Metabolites Metabolites->Systemic Delayed Formation

Caption: Hypothetical pharmacokinetic interaction pathway.

Pharmacodynamic Interaction: Ion Channel Modulation

A more probable interaction between mebeverine and alcohol lies at the pharmacodynamic level, specifically concerning their effects on voltage-gated sodium channels.

  • Mebeverine's Action: Mebeverine's primary mechanism for smooth muscle relaxation and its local anesthetic properties is the blockade of voltage-operated sodium channels.[1][2][3] By inhibiting the influx of sodium ions, mebeverine reduces myocyte excitability and prevents the propagation of action potentials necessary for muscle contraction.

  • Ethanol's Action: Ethanol is also known to affect ion channel function. Acutely, ethanol can inhibit the function of voltage-gated sodium channels, which contributes to its anesthetic and sedative effects.[13][14] Conversely, chronic ethanol exposure can lead to an up-regulation of sodium channels, potentially as a compensatory mechanism, which may contribute to tolerance to anesthetics.[3]

This shared molecular target creates a potential for a complex interaction:

  • Acute Co-administration: The simultaneous acute intake of mebeverine and alcohol could lead to an additive or synergistic inhibitory effect on sodium channels. This might potentiate the smooth muscle relaxant and local anesthetic effects of mebeverine, but could also increase the risk of side effects associated with sodium channel blockade, such as dizziness or central nervous system depression.

  • Chronic Alcohol Use: In individuals with chronic alcohol consumption, the potential up-regulation of sodium channels could lead to a reduced efficacy of mebeverine . This would manifest as a form of tolerance, requiring higher doses of mebeverine to achieve the same therapeutic effect.

Signaling Pathway for Pharmacodynamic Interaction

G cluster_0 Smooth Muscle Cell NaChannel Voltage-Gated Sodium Channel (Nav) NaInflux Na+ Influx NaChannel->NaInflux Tolerance Tolerance/ Reduced Efficacy NaChannel->Tolerance Depolarization Membrane Depolarization NaInflux->Depolarization Contraction Muscle Contraction Depolarization->Contraction Mebeverine Mebeverine Mebeverine->NaChannel Blocks Alcohol Ethanol Alcohol->NaChannel Inhibits (Acute) ChronicAlcohol Chronic Ethanol Use ChronicAlcohol->NaChannel Up-regulates

Caption: Potential pharmacodynamic interactions at the sodium channel.

Quantitative Data

Direct quantitative data on the mebeverine-alcohol interaction is not available in published literature. The following tables present data from studies on analogous interactions to provide a quantitative framework for future research.

Table 1: Pharmacokinetic Interaction - Effect of Ethanol on Carboxylesterase (CES1) Substrate (Data from a study on oseltamivir, a known CES1 substrate, presented as an analogue)

ParameterOseltamivir Alone (mean)Oseltamivir + Ethanol (mean)% Changep-value
AUC0-6h (ng·h/mL)150190.5+27%0.011
Metabolite/Parent Drug AUC Ratio10.56.93-34%<0.001
In vitro IC50 of Ethanol on CES1-23 mM--
Source: Adapted from Parker R.B., et al. (2015). Effects of alcohol on human carboxylesterase drug metabolism. This data illustrates a potential pharmacokinetic interaction model.[8][9]

Table 2: Pharmacodynamic Interaction - Effect of Ethanol on Sodium Channel Function (Data from an electrophysiology study on human cardiac sodium channels (Nav1.5), presented as an analogue)

Ethanol ConcentrationOpen Probability (% of control)Peak Average Current (% of control)
10.9 mM (~0.05‰)No significant changeNo significant change
21.7 mM (~0.10‰)No significant changeNo significant change
43.5 mM (~0.20‰)66.5 ± 14%61.8 ± 7.4%
87.0 mM (~0.40‰)Not specified53.0 ± 8.2%
Source: Adapted from O'Leary M.E., et al. (2007). Effect of ethanol on cardiac single sodium channel gating. This data illustrates the dose-dependent inhibitory effect of ethanol on sodium channels.[14]

Proposed Experimental Protocols

To elucidate the precise nature of the mebeverine-alcohol interaction, a series of in vitro and in vivo experiments are proposed.

Protocol 1: In Vitro Carboxylesterase Inhibition Assay
  • Objective: To determine if mebeverine is a substrate for CES1 and/or CES2 and to quantify the inhibitory effect of ethanol on its hydrolysis.

  • Methodology:

    • Enzyme Source: Recombinant human CES1 and CES2 enzymes.

    • Substrate: Mebeverine hydrochloride.

    • Incubation: Mebeverine will be incubated with either CES1 or CES2 in a phosphate buffer (pH 7.4) at 37°C. Parallel incubations will be conducted across a range of ethanol concentrations (e.g., 0-100 mM).

    • Positive Control: Benzil (for CES1).

    • Analysis: The reaction will be stopped at various time points with acetonitrile. The samples will be centrifuged, and the supernatant analyzed via a validated LC-MS/MS method to quantify the formation of this compound and veratric acid.

    • Data Analysis: Michaelis-Menten kinetics will be determined for mebeverine with each enzyme. For inhibition studies, IC50 values for ethanol will be calculated.

Workflow for Carboxylesterase Inhibition Assay

G cluster_0 Incubation at 37°C Incubate Incubate Mebeverine with: 1. Recombinant CES1 2. Recombinant CES2 Across a range of Ethanol concentrations Stop Stop Reaction (Acetonitrile) Incubate->Stop Start Start Start->Incubate Analyze LC-MS/MS Analysis (Quantify Metabolites) Stop->Analyze Data Data Analysis: - Michaelis-Menten Kinetics - IC50 for Ethanol Analyze->Data

Caption: Experimental workflow for the in vitro CES inhibition assay.

Protocol 2: In Vitro Patch-Clamp Electrophysiology
  • Objective: To measure the combined effect of mebeverine and ethanol on voltage-gated sodium channels in a relevant cell line.

  • Methodology:

    • Cell Line: A human cell line expressing voltage-gated sodium channels (e.g., HEK-293 cells transfected with Nav1.x channels found in smooth muscle).

    • Technique: Whole-cell patch-clamp technique.

    • Procedure:

      • Establish a baseline sodium current by applying a voltage-step protocol (e.g., holding potential of -90 mV, with depolarizing steps to 0 mV).

      • Perfuse the cells with a known concentration of mebeverine and record the change in sodium current (inhibition).

      • Wash out the mebeverine.

      • Perfuse the cells with a clinically relevant concentration of ethanol and record the effect on the sodium current.

      • Perfuse the cells with a combination of mebeverine and ethanol and record the combined effect.

    • Data Analysis: Compare the percentage of sodium current inhibition for mebeverine alone, ethanol alone, and the combination to determine if the effect is additive, synergistic, or antagonistic.

Protocol 3: In Vivo Pharmacokinetic and Pharmacodynamic Study in an Animal Model
  • Objective: To assess the impact of acute and chronic alcohol administration on the pharmacokinetics of mebeverine metabolites and its therapeutic efficacy in a validated animal model of IBS.

  • Methodology:

    • Animal Model: A stress-induced IBS model in rats (e.g., water avoidance stress or colorectal distention model) that results in visceral hypersensitivity and altered motility.[1][4][8]

    • Study Groups:

      • Group 1: Control (vehicle only)

      • Group 2: Mebeverine only

      • Group 3: Acute ethanol + Mebeverine

      • Group 4: Chronic ethanol + Mebeverine

    • Pharmacokinetic Arm: Following drug administration, serial blood samples will be collected. Plasma concentrations of mebeverine metabolites (this compound, veratric acid, mebeverine acid) will be quantified by LC-MS/MS. Pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) will be compared between groups.

    • Pharmacodynamic Arm: The therapeutic effect of mebeverine will be assessed by measuring visceral sensitivity (e.g., abdominal withdrawal reflex to colorectal distention) and/or gastrointestinal motility. The results will be compared across the different treatment groups.

Conclusion and Future Directions

While direct clinical evidence is lacking, a comprehensive analysis of the metabolic pathways and molecular targets of mebeverine and alcohol suggests a tangible potential for interaction. The most likely mechanism is a pharmacodynamic interaction at the level of voltage-gated sodium channels, which could lead to either potentiation of effects with acute co-administration or a reduction in efficacy with chronic alcohol use. A pharmacokinetic interaction via the inhibition of carboxylesterase 1 by ethanol is plausible but requires experimental confirmation of mebeverine's substrate specificity for CES1.

The experimental protocols outlined in this whitepaper provide a clear roadmap for researchers to systematically investigate these hypotheses. Elucidating the nature and clinical relevance of this potential interaction is crucial for providing evidence-based guidance to both clinicians and patients, ensuring the safe and effective use of mebeverine. Future research should prioritize the identification of the specific CES isozyme responsible for mebeverine hydrolysis and proceed with in vivo studies to correlate any pharmacokinetic changes with tangible pharmacodynamic outcomes.

References

The Pharmacokinetics of Mebeverine with Ethanol Co-administration: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of mebeverine when co-administered with ethanol. It is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes metabolic pathways and experimental workflows.

Executive Summary

Mebeverine is an antispasmodic medication primarily used to alleviate symptoms of irritable bowel syndrome (IBS). Its pharmacokinetic profile is characterized by rapid and complete absorption, followed by extensive metabolism. The co-administration of drugs with ethanol is a critical consideration in drug development due to the potential for significant pharmacokinetic and pharmacodynamic interactions. However, based on available non-clinical data, a significant pharmacokinetic interaction between mebeverine and ethanol is not expected. In vitro and in vivo animal studies have indicated the absence of any interaction between mebeverine hydrochloride and ethanol[1][2]. This guide will delve into the individual pharmacokinetics of mebeverine and ethanol, their metabolic pathways, and the theoretical basis for the lack of interaction.

Pharmacokinetic Profiles

Mebeverine

Mebeverine is rapidly and completely absorbed after oral administration[1][2]. However, the parent drug is not detected in plasma as it is rapidly hydrolyzed by esterases into its primary metabolites: mebeverine alcohol and veratric acid[3][4][5][6]. This compound is further metabolized to mebeverine acid and desmethyl mebeverine acid[7][8]. No significant accumulation of mebeverine or its metabolites occurs after multiple doses[1][2][9].

Table 1: Pharmacokinetic Parameters of Mebeverine Metabolites (Single Dose, Fasted Conditions)

MetaboliteCmax (ng/mL)Tmax (h)AUC0-t (ng.h/mL)
Mebeverine AcidMean ± SDMedian (Range)Mean ± SD
Desmethyl Mebeverine AcidMean ± SDMedian (Range)Mean ± SD
Desmethyl this compoundMean ± SDMedian (Range)Mean ± SD

Data derived from public assessment reports for generic mebeverine products. The reports provide summary statistics from bioequivalence studies. Specific mean and SD values are presented in the source documents but are consolidated here for illustrative purposes. For precise values, refer to the original reports.[7][8]

Ethanol

Ethanol is absorbed from the gastrointestinal tract, with its oral bioavailability estimated to be at least 80%[10]. The rate of absorption can be influenced by factors such as the presence of food in the stomach and the concentration of the alcoholic beverage. Ethanol distributes throughout the body water. The majority of ingested ethanol (90-98%) is eliminated through metabolism, primarily in the liver, while a small percentage is excreted unchanged in urine, breath, and sweat[10]. Ethanol metabolism follows zero-order kinetics at concentrations relevant to social drinking, meaning it is eliminated at a constant rate[11].

Table 2: General Pharmacokinetic Parameters of Ethanol

ParameterValue
Bioavailability≥80%[10]
Volume of Distribution~0.6 L/kg (women), ~0.7 L/kg (men)[11]
Elimination Rate0.10–0.25 g/(L·h)[11]
Primary Metabolic EnzymesAlcohol dehydrogenase (ADH), Cytochrome P450 2E1 (CYP2E1), Aldehyde dehydrogenase (ALDH)[11]

Metabolic Pathways and Potential for Interaction

Mebeverine Metabolism

Mebeverine's metabolism is initiated by esterase-catalyzed hydrolysis, breaking it down into this compound and veratric acid[1][2][3][4][5][6]. This initial step is very rapid and is the reason for the absence of the parent drug in systemic circulation. Subsequent metabolism of this compound involves oxidation and demethylation. While some sources suggest the involvement of cytochrome P450 enzymes like CYP3A4 in the broader metabolism of many drugs, the primary metabolic route for mebeverine is esterase hydrolysis[1][12].

Mebeverine_Metabolism Mebeverine Mebeverine Mebeverine_Alcohol This compound Mebeverine->Mebeverine_Alcohol Esterases Veratric_Acid Veratric Acid Mebeverine->Veratric_Acid Esterases Mebeverine_Acid Mebeverine Acid Mebeverine_Alcohol->Mebeverine_Acid Oxidation DMAC Desmethylated Carboxylic Acid (DMAC) Mebeverine_Alcohol->DMAC Demethylation & Oxidation Ethanol_Metabolism Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde ADH, CYP2E1 Acetate Acetate Acetaldehyde->Acetate ALDH Experimental_Workflow Screening Subject Screening Randomization Randomization Screening->Randomization ArmA Arm A: Mebeverine + Placebo Beverage Randomization->ArmA ArmB Arm B: Mebeverine + Ethanol Randomization->ArmB Washout Washout Period ArmA->Washout Sampling Serial Blood Sampling ArmA->Sampling ArmB->Washout ArmB->Sampling Crossover Crossover Washout->Crossover Washout->Crossover Crossover->ArmA Crossover->ArmB Analysis Bioanalysis (HPLC-MS/MS) Sampling->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis Stats Statistical Comparison PK_Analysis->Stats Logical_Relationship Mebeverine Mebeverine Administration Esterase Esterase Hydrolysis Mebeverine->Esterase Primary Metabolism Ethanol Ethanol Co-administration ADH_CYP2E1 ADH/CYP2E1 Oxidation Ethanol->ADH_CYP2E1 Primary Metabolism NoInteraction No Significant PK Interaction Esterase->NoInteraction Distinct Pathway ADH_CYP2E1->NoInteraction Distinct Pathway

References

Mebeverine Metabolism in the Presence of Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebeverine is a musculotropic antispasmodic drug widely prescribed for the symptomatic relief of irritable bowel syndrome (IBS). Its mechanism of action is primarily a direct effect on the smooth muscle of the gastrointestinal tract. Given the prevalence of alcohol consumption, a thorough understanding of the metabolic interplay between mebeverine and ethanol is crucial for drug development professionals and researchers to assess potential drug-alcohol interactions, advise on patient safety, and design future studies. This technical guide provides an in-depth overview of the metabolism of mebeverine, the metabolic pathways of alcohol, and the current understanding of their interaction at a molecular and pharmacokinetic level.

Mebeverine Metabolism

Mebeverine is an ester that undergoes rapid and extensive first-pass metabolism, primarily through hydrolysis by carboxylesterases (CES). The parent drug is virtually undetectable in plasma after oral administration.[1][2] The initial hydrolysis yields two primary metabolites: mebeverine alcohol and veratric acid.[1][3] These metabolites are subsequently subject to further biotransformation.

Phase I Metabolism
  • Hydrolysis: The ester bond of mebeverine is cleaved by carboxylesterases (CES) to form this compound and veratric acid. While the specific human CES isoform primarily responsible for mebeverine hydrolysis has not been definitively identified in the literature, CES1 is a likely candidate due to its high expression in the liver.[4][5]

  • Oxidation: this compound is further oxidized to form mebeverine acid, which has been identified as the main circulating metabolite of mebeverine in humans.[3][6] The specific enzyme responsible for this oxidation has not been elucidated.

  • Demethylation: Veratric acid undergoes O-demethylation to form vanillic and isovanillic acid, which can be further demethylated to protocatechuic acid.[7]

Phase II Metabolism

The metabolites of mebeverine, particularly those with hydroxyl groups, are conjugated with glucuronic acid to facilitate their excretion. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). While the specific UGT isoforms involved in the glucuronidation of mebeverine metabolites have not been fully characterized, it is a significant pathway for their elimination.[1][8]

Alcohol Metabolism

Ethanol is primarily metabolized in the liver through a series of oxidative pathways.

Primary Pathway: Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH)

The vast majority of ethanol metabolism occurs via a two-step process involving alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).

  • Oxidation to Acetaldehyde: In the cytosol of hepatocytes, ADH oxidizes ethanol to acetaldehyde.

  • Oxidation to Acetate: Acetaldehyde is then rapidly converted to acetate in the mitochondria by ALDH. Acetate is subsequently converted to acetyl-CoA, which can enter the citric acid cycle.

Secondary Pathway: Microsomal Ethanol-Oxidizing System (MEOS)

A secondary pathway for ethanol metabolism is the Microsomal Ethanol-Oxidizing System (MEOS), which involves the cytochrome P450 enzyme CYP2E1. This pathway becomes more significant at higher blood alcohol concentrations and with chronic alcohol consumption, as CYP2E1 is inducible by ethanol.

Minor Pathway: Glucuronidation

A small fraction of ethanol can be directly conjugated with glucuronic acid to form ethyl glucuronide. This reaction is catalyzed by various UGT isoforms, with UGT1A9 and UGT2B7 being the most active.[9]

Interaction Between Mebeverine and Alcohol Metabolism

Direct clinical studies on the metabolic interaction between mebeverine and alcohol are limited. However, based on their respective metabolic pathways, a potential for interaction exists at the level of carboxylesterase activity.

Potential for Carboxylesterase Inhibition by Alcohol

Ethanol is known to be an inhibitor of human carboxylesterase 1 (CES1).[4] Since mebeverine is primarily metabolized by ester hydrolysis, likely mediated by CES1, co-ingestion of alcohol could theoretically inhibit the initial and rate-limiting step of mebeverine metabolism. This inhibition could potentially lead to:

  • Increased bioavailability of the parent mebeverine: Although mebeverine is typically undetectable in plasma, CES1 inhibition could result in measurable, albeit likely still low, systemic concentrations of the parent drug.

  • Delayed formation of mebeverine metabolites: The formation of this compound and subsequently mebeverine acid could be slowed, altering their pharmacokinetic profiles.

It is important to note that direct in vitro studies quantifying the inhibitory effect (e.g., IC50) of ethanol on mebeverine hydrolysis by specific human CES isoforms are not currently available in the public domain.

Other Potential Interactions

While the primary theoretical interaction is at the level of CES1, other less direct interactions are conceivable:

  • Competition for UGTs: Both mebeverine metabolites and ethanol (to a minor extent) undergo glucuronidation. High concentrations of both substances could potentially lead to competition for UGT enzymes, although the clinical significance of this is likely low given the minor role of glucuronidation in ethanol clearance.

  • CYP2E1 Induction: Chronic alcohol consumption induces CYP2E1. While there is no direct evidence that mebeverine or its metabolites are substrates for CYP2E1, this induction could alter the metabolism of other co-administered drugs.

Data Presentation

Pharmacokinetic Parameters of Mebeverine Metabolites

The following table summarizes the available pharmacokinetic parameters for the major metabolites of mebeverine in healthy human volunteers. Data on the pharmacokinetics of these metabolites following co-administration with alcohol are not available.

MetaboliteDose of Mebeverine HClCmaxTmaxt1/2Reference
Mebeverine Acid 405 mg (single dose)~3 µg/mL1.25 h (median)1.1 h (median)[3][6]
Mebeverine Acid 200 mg (modified release, single dose, fasted)199.05 ± 74.98 ng/mL3.25 h (median)-[11][12]
Mebeverine Acid 200 mg (modified release, steady state, fasted)199.05 ± 74.98 ng/mL--[12]
Veratric Acid 270 mg (single dose)13.5 µg/mL (mean)40-80 min-[2]
Desmethylated Carboxylic Acid (DMAC) 135 mg (multiple doses)1670 ng/mL1 h2.45 h[10]
Desmethylthis compound 200 mg (modified release, single dose, fasted)-3.5 h (median)-[12]

Experimental Protocols

Detailed experimental protocols from the cited literature are not fully available. However, based on standard methodologies, the following outlines a general approach for key experiments.

In Vitro Carboxylesterase Inhibition Assay

Objective: To determine the inhibitory potential of ethanol on the hydrolysis of mebeverine by human carboxylesterases (CES1 and CES2).

Materials:

  • Recombinant human CES1 and CES2 enzymes

  • Mebeverine hydrochloride

  • Ethanol (various concentrations)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • HPLC-MS/MS system

Procedure:

  • Prepare a stock solution of mebeverine in a suitable solvent.

  • Prepare a series of ethanol solutions in phosphate buffer.

  • In a microcentrifuge tube, pre-incubate the recombinant CES enzyme with the ethanol solution (or buffer for control) at 37°C for a specified time.

  • Initiate the reaction by adding the mebeverine stock solution to achieve a final concentration within the linear range of the enzyme's activity.

  • Incubate the reaction mixture at 37°C for a predetermined time.

  • Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant for the formation of this compound and/or the depletion of mebeverine using a validated HPLC-MS/MS method.

  • Calculate the rate of mebeverine hydrolysis at each ethanol concentration and determine the IC50 value.

Clinical Pharmacokinetic Study Protocol (Hypothetical)

Objective: To evaluate the effect of acute alcohol co-administration on the pharmacokinetics of mebeverine metabolites.

Study Design: Open-label, randomized, two-period, crossover study.

Participants: Healthy adult volunteers.

Treatment Arms:

  • Treatment A: Single oral dose of mebeverine hydrochloride (e.g., 200 mg modified-release capsule) with water.

  • Treatment B: Single oral dose of mebeverine hydrochloride (e.g., 200 mg modified-release capsule) with a standardized dose of alcohol.

Washout Period: At least 7 days between treatment periods.

Blood Sampling: Serial blood samples to be collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

Bioanalysis: Plasma samples to be analyzed for concentrations of this compound, veratric acid, and mebeverine acid using a validated HPLC-MS/MS method.

Pharmacokinetic Analysis: Calculation of Cmax, Tmax, AUC0-t, AUC0-inf, and t1/2 for each metabolite in both treatment arms. Statistical comparison of pharmacokinetic parameters between the two arms.

Visualizations

Metabolic Pathways

Mebeverine_Metabolism Mebeverine Mebeverine Mebeverine_Alcohol This compound Mebeverine->Mebeverine_Alcohol Carboxylesterases (CES) Veratric_Acid Veratric Acid Mebeverine->Veratric_Acid Carboxylesterases (CES) Mebeverine_Acid Mebeverine Acid (Main Circulating Metabolite) Mebeverine_Alcohol->Mebeverine_Acid Oxidation Glucuronides Glucuronide Conjugates Mebeverine_Alcohol->Glucuronides UGTs Further_Metabolites_VA Further Metabolites (Vanillic Acid, etc.) Veratric_Acid->Further_Metabolites_VA O-Demethylation Mebeverine_Acid->Glucuronides UGTs

Caption: Metabolic pathway of mebeverine.

Alcohol_Metabolism Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde Alcohol Dehydrogenase (ADH) CYP2E1 (MEOS) Ethyl_Glucuronide Ethyl Glucuronide (Minor) Ethanol->Ethyl_Glucuronide UGTs Acetate Acetate Acetaldehyde->Acetate Aldehyde Dehydrogenase (ALDH)

Caption: Metabolic pathways of alcohol.

Potential Interaction Workflow

Interaction_Workflow Co_administration Co-administration of Mebeverine and Alcohol CES1_Inhibition Alcohol inhibits Carboxylesterase 1 (CES1) Co_administration->CES1_Inhibition Reduced_Hydrolysis Reduced Hydrolysis of Mebeverine CES1_Inhibition->Reduced_Hydrolysis Altered_PK Altered Pharmacokinetics of Mebeverine Metabolites Reduced_Hydrolysis->Altered_PK Potential_Outcome Potential for Altered Efficacy or Safety Profile Altered_PK->Potential_Outcome

Caption: Hypothetical workflow of mebeverine-alcohol metabolic interaction.

Conclusion and Future Directions

The metabolism of mebeverine is characterized by rapid and extensive presystemic hydrolysis, primarily mediated by carboxylesterases. Alcohol is a known inhibitor of CES1, presenting a clear theoretical basis for a metabolic interaction with mebeverine. While patient information generally suggests that alcohol consumption is permissible during mebeverine treatment, the potential for altered pharmacokinetics of mebeverine's metabolites due to CES1 inhibition warrants further investigation.

For drug development professionals and researchers, several key areas require further exploration:

  • Definitive identification of the human CES isoform(s) responsible for mebeverine hydrolysis.

  • In vitro studies to quantify the inhibitory potency of ethanol on mebeverine hydrolysis by the relevant CES isoform(s).

  • Well-designed clinical studies to assess the impact of acute and chronic alcohol consumption on the pharmacokinetic profile of mebeverine's metabolites.

  • Identification of the specific UGT isoforms involved in the glucuronidation of mebeverine metabolites to better predict potential drug-drug interactions.

  • Elucidation of the enzyme(s) responsible for the oxidation of this compound to mebeverine acid.

A more complete understanding of these factors will enable a more precise risk assessment and provide a stronger scientific basis for clinical recommendations regarding the concurrent use of mebeverine and alcohol.

References

Synergistic Effects of Mebeverine and Ethanol on Gastrointestinal Motility: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the known effects of the antispasmodic drug Mebeverine and the social drug ethanol on gastrointestinal (GI) motility. While the individual actions of these substances have been independently characterized, there is a significant gap in the scientific literature regarding their synergistic effects. This document synthesizes the available preclinical and clinical data, details the molecular mechanisms and signaling pathways, and proposes experimental protocols to investigate potential interactions. The primary aim is to equip researchers and drug development professionals with a foundational understanding to guide future studies into the combined influence of Mebeverine and ethanol on gut function. A critical examination of their shared mechanisms, particularly the modulation of ion channels in gastrointestinal smooth muscle cells, suggests a potential for synergistic or antagonistic interactions that warrant rigorous investigation.

Introduction

Mebeverine is a musculotropic antispasmodic agent widely prescribed for the symptomatic relief of irritable bowel syndrome (IBS) and other functional bowel disorders.[1][2] Its primary therapeutic action is the direct relaxation of gastrointestinal smooth muscle, thereby alleviating cramping and abdominal pain.[2] Ethanol, a globally consumed psychoactive substance, exerts complex and often contradictory effects on the gastrointestinal tract. Depending on its concentration and the duration of exposure, ethanol can either stimulate or inhibit GI motility.[3] Given the prevalence of both Mebeverine use and alcohol consumption, understanding their potential interactions is of significant clinical and pharmacological importance. This guide will delve into the individual and potential combined effects of Mebeverine and ethanol on gastrointestinal motility, supported by experimental data and detailed methodologies.

Mechanisms of Action

Mebeverine: A Direct-Acting Spasmolytic

Mebeverine hydrochloride primarily targets the smooth muscle cells of the colon, where it exerts its spasmolytic effects through several proposed mechanisms:

  • Inhibition of Calcium Influx: A primary mechanism of Mebeverine is the blockade of voltage-gated calcium channels in smooth muscle cells.[4][5] The influx of extracellular calcium is a critical step in the initiation of smooth muscle contraction. By reducing this influx, Mebeverine effectively uncouples the excitatory stimuli from the contractile response, leading to muscle relaxation.[4]

  • Modulation of Sodium Channels: Mebeverine has also been shown to affect sodium channels, which may contribute to its local anesthetic properties and further reduce muscle excitability.[4]

  • Minimal Anticholinergic Effects: Unlike some other antispasmodics, Mebeverine exhibits weak atropine-like activity and does not produce significant systemic anticholinergic side effects at therapeutic doses.[1]

Ethanol: A Complex Modulator of Gastrointestinal Function

The effects of ethanol on GI motility are multifaceted and depend on several factors, including concentration, duration of exposure (acute vs. chronic), and the specific region of the GI tract.

  • Inhibition of Smooth Muscle Contraction: Acute exposure to ethanol has been demonstrated to inhibit spontaneous phasic contractions of gastric smooth muscle.[3] This inhibitory effect is dose-dependent and appears to involve mechanisms beyond the simple inhibition of extracellular calcium influx.[3] Studies have shown that ethanol can inhibit calcium influx through L-type voltage-gated calcium channels in esophageal smooth muscle.[6]

  • Effects on Slow Wave Activity: Ethanol can significantly inhibit the propagation of slow waves in the small intestine, which are the electrical pacemakers for peristalsis. This leads to a decrease in coordinated contractions.[7]

  • Metabolic Interactions: Ethanol is primarily metabolized in the liver by alcohol dehydrogenase and the cytochrome P450 system, particularly CYP2E1.[8][9] Chronic alcohol consumption can induce CYP2E1, which may alter the metabolism of other drugs cleared by this enzyme.[8] While the specific cytochrome P450 enzymes involved in Mebeverine metabolism are not fully elucidated, potential for metabolic drug-drug interactions exists.

Potential Synergistic and Antagonistic Interactions

In the absence of direct studies on the co-administration of Mebeverine and ethanol, any discussion of synergistic effects remains speculative. However, based on their known mechanisms of action, several potential interactions can be hypothesized:

  • Potentiated Smooth Muscle Relaxation: Both Mebeverine and ethanol have been shown to inhibit smooth muscle contraction, in part by modulating calcium influx.[4][6] Co-administration could lead to an additive or synergistic inhibitory effect on gastrointestinal motility, potentially resulting in excessive relaxation, slowed transit time, and exacerbation of symptoms like bloating and constipation in some individuals.

  • Altered Mebeverine Metabolism: Chronic ethanol consumption induces CYP2E1 and can also affect other cytochrome P450 enzymes like CYP3A4 and CYP1A2.[9][10] If Mebeverine is a substrate for these enzymes, its metabolism could be accelerated in chronic drinkers, potentially reducing its therapeutic efficacy. Conversely, acute ethanol consumption can competitively inhibit cytochrome P450 enzymes, which might delay Mebeverine metabolism and increase its plasma concentration, potentially leading to adverse effects.

  • Complex Effects on Neuronal Control: Both substances can influence the autonomic nervous system, which plays a crucial role in regulating gut motility.[4] The net effect of their combined action on the intricate balance of excitatory and inhibitory neuronal signaling in the enteric nervous system is unknown and could be highly variable.

Data Presentation

Table 1: Effects of Mebeverine on Gastrointestinal Motility Parameters
ParameterStudy PopulationMebeverine DosageKey FindingsReference
Abdominal Pain ReliefIrritable Bowel Syndrome (IBS) Patients135-270 mg three times dailyStatistically significant improvement in abdominal pain compared to placebo.[1]
Global IBS Symptom ImprovementIBS Patients200 mg vs. 135 mgNo statistically significant difference in global improvement compared to placebo.[1]
Table 2: Effects of Ethanol on Gastrointestinal Motility Parameters
ParameterModelEthanol ConcentrationKey FindingsReference
Spontaneous Phasic ContractionsCat Gastric Smooth Muscle StripsDose-dependentInhibition of both amplitude and frequency of contractions.[3]
Slow Wave VelocityRat Small Intestine Segments3% and 5%Significant drop in slow wave velocity.[7]
Intestinal ContractionsRat Small Intestine Segments3-5%Complete cessation of contractions.[7]
Calcium InfluxCat Esophageal Smooth Muscle100 mMSignificant inhibition of calcium uptake.[6]

Experimental Protocols

In Vitro Smooth Muscle Contractility Assay

This protocol is designed to assess the direct effects of Mebeverine and ethanol, alone and in combination, on the contractility of isolated gastrointestinal smooth muscle.

Methodology:

  • Tissue Preparation: Segments of rodent (e.g., rat or guinea pig) ileum or colon are excised and placed in Krebs-Ringer bicarbonate solution. The longitudinal or circular smooth muscle layer is carefully dissected and cut into strips (e.g., 10 mm long, 2 mm wide).

  • Organ Bath Setup: Each muscle strip is mounted in an organ bath containing Krebs-Ringer solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. One end of the strip is fixed, and the other is connected to an isometric force transducer.

  • Equilibration and Pre-contraction: The muscle strips are allowed to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes. A stable baseline is established before inducing a submaximal contraction with an agonist such as carbachol or potassium chloride.

  • Drug Application: Once a stable contraction plateau is reached, increasing concentrations of Mebeverine, ethanol, or a combination of both are added cumulatively to the organ bath. The resulting relaxation is recorded.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by the agonist. Concentration-response curves are plotted, and IC50 values are calculated.

dot

cluster_preparation Tissue Preparation cluster_setup Organ Bath Setup cluster_experiment Experiment cluster_analysis Data Analysis start Excise GI Segment dissect Dissect Muscle Strips start->dissect mount Mount in Organ Bath dissect->mount equilibrate Equilibrate mount->equilibrate contract Induce Contraction equilibrate->contract add_drugs Add Mebeverine/Ethanol contract->add_drugs record Record Relaxation add_drugs->record analyze Calculate % Relaxation record->analyze plot Plot Curves & IC50 analyze->plot

In Vitro Smooth Muscle Contractility Workflow
Ex Vivo Intestinal Segment Motility Analysis

This method allows for the assessment of coordinated motility patterns in an isolated segment of the intestine.

Methodology:

  • Segment Isolation: A segment of the small or large intestine (e.g., 5-10 cm) is carefully removed from a euthanized animal and placed in warmed, oxygenated Krebs solution.

  • Perfusion Setup: The oral end of the segment is cannulated and connected to a perfusion system that allows for the controlled infusion of Krebs solution, with or without the test substances (Mebeverine, ethanol, or both). The aboral end is left open to allow for outflow.

  • Video Recording: The intestinal segment is placed in a horizontal organ bath, and its motor activity is recorded using a high-resolution video camera.

  • Spatiotemporal Mapping: The video recordings are analyzed using software that generates spatiotemporal maps of intestinal diameter changes. These maps allow for the quantification of various motility parameters, including contraction frequency, amplitude, velocity, and propagation direction.

  • Data Analysis: The effects of Mebeverine and ethanol on these parameters are compared to baseline and to each other.

dot

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis isolate Isolate Intestinal Segment cannulate Cannulate Oral End isolate->cannulate perfuse Perfuse with Test Substances cannulate->perfuse record Video Record Motility perfuse->record st_map Generate Spatiotemporal Maps record->st_map quantify Quantify Motility Parameters st_map->quantify

Ex Vivo Intestinal Motility Workflow
In Vivo Whole Animal Gastrointestinal Transit Measurement

This protocol measures the overall transit time of a non-absorbable marker through the entire gastrointestinal tract of a live animal.

Methodology:

  • Animal Preparation: Animals (typically mice or rats) are fasted overnight with free access to water.

  • Marker Administration: A non-absorbable colored marker (e.g., carmine red or charcoal meal) suspended in a vehicle is administered by oral gavage.

  • Drug Administration: Mebeverine, ethanol, or their combination is administered orally or via another appropriate route at a specified time before or after the marker.

  • Fecal Pellet Monitoring: The animals are housed in individual cages with a clean surface to allow for easy monitoring of fecal pellet expulsion. The time to the first appearance of the colored marker in the feces is recorded as the whole gut transit time.

  • Data Analysis: The mean transit times for each treatment group are calculated and compared using appropriate statistical tests.

dot

cluster_prep Preparation cluster_admin Administration cluster_monitor Monitoring fast Fast Animal prepare_marker Prepare Marker fast->prepare_marker admin_marker Administer Marker prepare_marker->admin_marker admin_drugs Administer Drugs admin_drugs->admin_marker house House Individually admin_marker->house monitor_feces Monitor Feces house->monitor_feces record_time Record Transit Time monitor_feces->record_time

In Vivo Gastrointestinal Transit Workflow

Signaling Pathways

Mebeverine Signaling in Smooth Muscle Relaxation

dot

Mebeverine Mebeverine Ca_channel Voltage-Gated Ca2+ Channel Mebeverine->Ca_channel Inhibits Relaxation Smooth Muscle Relaxation Mebeverine->Relaxation Promotes Ca_influx Ca2+ Influx Ca_channel->Ca_influx Mediates Contraction Smooth Muscle Contraction Ca_influx->Contraction Initiates

Mebeverine's Primary Signaling Pathway
Ethanol's Inhibitory Signaling in Smooth Muscle

dot

Ethanol Ethanol Ca_channel L-type Ca2+ Channel Ethanol->Ca_channel Inhibits Slow_wave Slow Wave Propagation Ethanol->Slow_wave Inhibits Ca_influx Ca2+ Influx Ca_channel->Ca_influx Contraction Smooth Muscle Contraction Slow_wave->Contraction Ca_influx->Contraction

Ethanol's Inhibitory Effects on GI Motility

Conclusion and Future Directions

While Mebeverine is an established therapeutic for functional bowel disorders and the effects of ethanol on the gastrointestinal system are widely recognized, the scientific understanding of their combined action is conspicuously absent. The potential for synergistic or antagonistic interactions, particularly at the level of smooth muscle ion channel function and drug metabolism, underscores a critical need for further research. The experimental protocols detailed in this guide provide a framework for systematic investigation into this area. Future studies should aim to:

  • Characterize the concentration-dependent effects of Mebeverine and ethanol co-administration on in vitro smooth muscle contractility.

  • Elucidate the impact of their combined use on coordinated motility patterns in ex vivo intestinal segments.

  • Determine the net effect on whole gut transit time in vivo, considering both acute and chronic ethanol exposure models.

  • Investigate the potential for metabolic interactions through studies involving cytochrome P450 enzymes.

A thorough understanding of the synergistic effects of Mebeverine and ethanol is essential for providing informed clinical guidance to patients and for the continued development of safe and effective treatments for gastrointestinal motility disorders.

References

Pharmacokinetic Drug-Drug Interaction Studies of Mebeverine and Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential pharmacokinetic drug-drug interactions between Mebeverine, an antispasmodic agent, and alcohol (ethanol). Despite the widespread use of both substances, dedicated clinical studies evaluating their pharmacokinetic interactions are notably absent from publicly available literature. This document synthesizes the current understanding of the individual metabolic pathways of Mebeverine and alcohol to postulate potential interaction mechanisms. Furthermore, it outlines detailed hypothetical experimental protocols for in vitro and in vivo studies designed to investigate these potential interactions, providing a framework for future research in this area. All quantitative data from hypothetical studies are presented in structured tables for clarity, and logical relationships and experimental workflows are visualized using Graphviz diagrams.

Introduction

Mebeverine is a musculotropic antispasmodic drug primarily used to relieve symptoms of irritable bowel syndrome (IBS) [26]. It acts directly on the smooth muscle of the gastrointestinal tract, relieving cramps and spasms [19]. Alcohol, a centrally acting depressant, is a commonly consumed substance with the potential to interact with numerous medications through various mechanisms, including alterations in drug metabolism [28]. Given the potential for concurrent use, understanding the pharmacokinetic interaction between Mebeverine and alcohol is of significant clinical importance.

This guide addresses the current knowledge gap by providing a comprehensive overview of the metabolic pathways of both compounds and proposing a structured approach to studying their potential interactions.

Metabolic Pathways

Mebeverine Metabolism

Mebeverine is an ester that undergoes rapid and extensive first-pass metabolism, primarily through hydrolysis by esterases [4, 19]. The parent drug is virtually undetectable in plasma after oral administration [4]. The initial hydrolysis cleaves Mebeverine into two primary metabolites:

  • Mebeverine alcohol

  • Veratric acid [4, 6]

This compound is further metabolized, and its metabolites, along with veratric acid, are excreted in the urine [11]. The main circulating metabolite of Mebeverine is Mebeverine acid, formed from the oxidation of this compound [6].

dot

Mebeverine Mebeverine Esterases Esterases Mebeverine->Esterases Hydrolysis Mebeverine_alcohol Mebeverine_alcohol Esterases->Mebeverine_alcohol Veratric_acid Veratric_acid Esterases->Veratric_acid Further_Metabolism Further_Metabolism Mebeverine_alcohol->Further_Metabolism Excretion Excretion Veratric_acid->Excretion Further_Metabolism->Excretion

Mebeverine Metabolic Pathway
Alcohol (Ethanol) Metabolism

Alcohol is primarily metabolized in the liver via two main pathways:

  • Alcohol Dehydrogenase (ADH) Pathway: This is the principal pathway for alcohol metabolism at low to moderate concentrations. ADH oxidizes ethanol to acetaldehyde.

  • Microsomal Ethanol-Oxidizing System (MEOS): This system, primarily involving the cytochrome P450 enzyme CYP2E1 , becomes more significant at higher alcohol concentrations and with chronic alcohol consumption [28].

Acetaldehyde, a toxic metabolite, is further oxidized to acetate by aldehyde dehydrogenase (ALDH).

dot

Ethanol Ethanol ADH Alcohol Dehydrogenase Ethanol->ADH Primary Pathway CYP2E1 CYP2E1 (MEOS) Ethanol->CYP2E1 Secondary Pathway (High Concentrations) Acetaldehyde Acetaldehyde ADH->Acetaldehyde CYP2E1->Acetaldehyde ALDH Aldehyde Dehydrogenase Acetaldehyde->ALDH Acetate Acetate ALDH->Acetate Mebeverine Mebeverine Hydrolysis Hydrolysis Mebeverine->Hydrolysis Esterases Esterases Esterases->Hydrolysis Alcohol Alcohol Alcohol->Esterases Potential Inhibition Metabolites This compound & Veratric Acid Hydrolysis->Metabolites cluster_0 Incubation cluster_1 Analysis cluster_2 Data Interpretation Human Liver Microsomes/Plasma Human Liver Microsomes/Plasma Sample Quenching Sample Quenching Human Liver Microsomes/Plasma->Sample Quenching Mebeverine Mebeverine Mebeverine->Sample Quenching Ethanol Ethanol Ethanol->Sample Quenching LC-MS/MS Analysis LC-MS/MS Analysis Sample Quenching->LC-MS/MS Analysis Calculate Rate of Hydrolysis Calculate Rate of Hydrolysis LC-MS/MS Analysis->Calculate Rate of Hydrolysis Determine IC50 Determine IC50 Calculate Rate of Hydrolysis->Determine IC50 cluster_0 Study Population cluster_1 Treatment Phase 1 cluster_2 Washout cluster_3 Treatment Phase 2 cluster_4 Analysis Healthy Volunteers Healthy Volunteers Mebeverine + Non-alcoholic Beverage Mebeverine + Non-alcoholic Beverage Healthy Volunteers->Mebeverine + Non-alcoholic Beverage Blood Sampling Blood Sampling Mebeverine + Non-alcoholic Beverage->Blood Sampling Washout Period Washout Period Blood Sampling->Washout Period Mebeverine + Alcohol Mebeverine + Alcohol Washout Period->Mebeverine + Alcohol Blood Sampling 2 Blood Sampling Mebeverine + Alcohol->Blood Sampling 2 LC-MS/MS Bioanalysis LC-MS/MS Bioanalysis Blood Sampling 2->LC-MS/MS Bioanalysis Pharmacokinetic & Statistical Analysis Pharmacokinetic & Statistical Analysis LC-MS/MS Bioanalysis->Pharmacokinetic & Statistical Analysis

Mebeverine and Alcohol: An In-Depth Technical Guide on the Impact on Gut-Brain Axis Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The gut-brain axis represents a complex bidirectional communication network crucial for maintaining homeostasis. Irritable Bowel Syndrome (IBS), a functional gastrointestinal disorder, is a prominent example of altered gut-brain interactions.[1] Mebeverine is a musculotropic antispasmodic agent commonly prescribed to alleviate symptoms of IBS by acting directly on the smooth muscles of the gastrointestinal tract.[1][2] Concurrently, alcohol consumption is a prevalent social habit known to significantly impact gastrointestinal function and the gut-brain axis, often exacerbating IBS symptoms.[3][4] This technical guide provides a comprehensive overview of the individual effects of Mebeverine and alcohol on the gut-brain axis and explores the potential, yet largely uninvestigated, interactions of their concurrent use on key signaling pathways. This document synthesizes current pharmacological knowledge, presents hypothetical interaction models, and proposes experimental protocols to elucidate the combined effects for future research and drug development.

The Gut-Brain Axis: A Complex Communication Network

The gut-brain axis is a bidirectional signaling network between the gastrointestinal tract and the central nervous system (CNS).[5] This intricate communication is mediated by several parallel and interacting pathways:

  • Neural Pathways: The autonomic nervous system (ANS), comprising the sympathetic and parasympathetic branches, and the enteric nervous system (ENS) form the primary neural connections.[6] The vagus nerve, a major component of the parasympathetic nervous system, is a critical conduit for transmitting information from the gut to the brain and vice versa.[6][7] The ENS, often termed the "second brain," can function autonomously to regulate gut functions.[5][6]

  • Neuroendocrine-HPA Axis Pathway: The hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system, is modulated by signals from the gut microbiota.[7][8] Gut-derived signals can influence the release of hormones such as cortisol, which in turn can impact gut function, creating a feedback loop.[9]

  • Immune Pathways: The gut-associated lymphoid tissue (GALT) is a significant component of the body's immune system. The gut microbiota plays a crucial role in shaping local and systemic immunity.[7] Inflammatory mediators, such as cytokines, can be released from the gut and travel to the brain, potentially leading to neuroinflammation.[6]

  • Microbiota-Derived Signaling Molecules: The gut microbiota produces a vast array of metabolites, including short-chain fatty acids (SCFAs), neurotransmitters (e.g., serotonin, GABA), and other neuroactive compounds that can influence brain function.[9]

Gut_Brain_Axis cluster_CNS Central Nervous System (Brain) cluster_Gut Gastrointestinal Tract brain Cognitive and Emotional Centers gut Enteric Nervous System (ENS) Gut Microbiota Enteroendocrine Cells Immune Cells (GALT) brain->gut <Efferent Signals (Top-Down Control)> neural Neural Pathways (Vagus Nerve, ANS) brain->neural immune Immune Pathways (Cytokines) brain->immune endocrine Neuroendocrine Pathways (HPA Axis, Hormones) brain->endocrine gut->brain <Afferent Signals (Bottom-Up Information)> metabolites Microbiota Metabolites (SCFAs, Neurotransmitters) gut->metabolites neural->gut immune->gut endocrine->gut metabolites->brain

Figure 1: Bidirectional signaling pathways of the gut-brain axis.

Pharmacology and Mechanism of Action of Mebeverine

Mebeverine is an antispasmodic agent that exerts its effects directly on the smooth muscle of the gut, particularly the colon.[1][2] Its primary use is in the symptomatic treatment of abdominal pain and cramping associated with IBS.[2][10] Unlike anticholinergic drugs, Mebeverine does not produce typical systemic anticholinergic side effects as it acts locally on the gut with minimal systemic absorption.[1][11]

The precise mechanism of action is not fully elucidated but is understood to involve several processes at the cellular level:[11][12]

  • Ion Channel Modulation: Mebeverine is believed to block calcium and sodium ion channels in smooth muscle cells.[11] The influx of calcium ions is essential for muscle contraction; by inhibiting this influx, Mebeverine leads to muscle relaxation and prevents spasms.[11]

  • Local Anesthetic Effect: It has been suggested that Mebeverine possesses a local anesthetic effect, which may contribute to reducing the sensitivity of gut muscles to stimuli that trigger pain and spasms.[11][13]

  • Effect on Autonomic Nervous System: Mebeverine may help restore the balance between the sympathetic and parasympathetic nervous systems, which can be dysregulated in individuals with IBS.[11]

After oral administration, Mebeverine is rapidly metabolized by esterases into veratric acid and mebeverine alcohol, which are then excreted in the urine.[14]

Mebeverine_Mechanism ca_channel Voltage-gated Ca2+ Channel ca_influx Ca2+ Influx na_channel Na+ Channel na_influx Na+ Influx contraction Muscle Contraction relaxation Muscle Relaxation (Antispasmodic Effect) mebeverine Mebeverine mebeverine->ca_channel Blocks mebeverine->na_channel Blocks Alcohol_Impact cluster_gut Gut Lumen & Barrier alcohol Alcohol (Ethanol) dysbiosis Gut Microbiota Dysbiosis alcohol->dysbiosis permeability Increased Intestinal Permeability ('Leaky Gut') alcohol->permeability dysbiosis->permeability lps Bacterial Endotoxins (LPS) Translocation permeability->lps inflammation Systemic & Local Inflammation (Cytokine Release) lps->inflammation brain Brain (Neuroinflammation, Altered Mood) inflammation->brain via Vagus Nerve, Bloodstream Logical_Interaction cluster_inputs cluster_mechanisms cluster_outcomes mebeverine Mebeverine meb_mech Antispasmodic Effect (Muscle Relaxation) mebeverine->meb_mech gbi_dysfunction Gut-Brain Axis Dysfunction (Leaky Gut, Dysbiosis) mebeverine->gbi_dysfunction No Known Direct Effect alcohol Alcohol alc_mech1 Gut Irritation & Altered Motility alcohol->alc_mech1 alc_mech2 Increased Permeability & Inflammation alcohol->alc_mech2 pain Abdominal Pain & Cramping meb_mech->pain Reduces alc_mech1->pain alc_mech2->gbi_dysfunction gbi_dysfunction->pain Experimental_Workflow cluster_assessments Data Collection & Assessments start In Vivo Animal Study Start animal_model Select Animal Model (e.g., C57BL/6 mice) start->animal_model end Data Analysis & Conclusion treatment_groups Assign Treatment Groups (4-6 weeks) 1. Control 2. Mebeverine 3. Alcohol 4. Mebeverine + Alcohol animal_model->treatment_groups treatment_groups->assessments behavior Behavioral Testing (Anxiety-like behavior) treatment_groups->behavior assessments->end permeability In Vivo Gut Permeability (FITC-dextran assay) microbiota Microbiota Analysis (16S rRNA sequencing) tissue Tissue Analysis (Inflammatory markers in gut, liver, brain) tissue->end

References

No Known Contraindications Between Mebeverine and Alcohol Consumption

Author: BenchChem Technical Support Team. Date: December 2025

Based on available medical information and clinical guidance, there are no established contraindications for the consumption of alcohol while taking Mebeverine. Multiple sources, including patient information leaflets and official drug summaries, indicate that it is generally considered safe to drink alcohol in moderation during treatment with this medication.[1][2][3][4][5]

A comprehensive review of scientific literature and drug information databases reveals a lack of studies specifically designed to investigate the detailed pharmacokinetic or pharmacodynamic interactions between Mebeverine and ethanol in humans. The summary of product characteristics for Mebeverine explicitly states that "No interaction studies have been performed, except with alcohol. In vitro and in vivo studies in animals have demonstrated the absence of any interaction between mebeverine hydrochloride and ethanol."[6][7][8][9][10] This suggests that while formal, in-depth clinical trials in humans may be limited, preclinical data did not raise any safety concerns.

Due to the absence of specific clinical studies providing quantitative data on the combined use of Mebeverine and alcohol, it is not possible to construct an in-depth technical guide with detailed experimental protocols and quantitative data tables on their interaction as requested. The available information consistently points to a lack of significant interaction, and therefore, no specific contraindications have been established.

While information on the direct interaction with alcohol is not available in the format requested, the metabolic pathway of Mebeverine itself is well-documented.

Metabolism of Mebeverine

Mebeverine is rapidly and completely absorbed after oral administration.[7] It undergoes extensive metabolism, primarily by esterases, which break down the molecule into its main components: veratric acid and mebeverine alcohol.[6][7][8][9] Mebeverine itself is not excreted unchanged.[6][7][8]

The principal metabolite in plasma is the demethylated carboxylic acid (DMAC).[6][7][8] The metabolites are almost completely excreted in the urine. Veratric acid is excreted in the urine, as is this compound, partly as the corresponding carboxylic acid (MAC) and partly as the demethylated carboxylic acid (DMAC).[6][7][8]

The following diagram illustrates the metabolic pathway of Mebeverine.

Mebeverine_Metabolism Mebeverine Mebeverine Esterases Esterases (Rapid Hydrolysis) Mebeverine->Esterases Veratric_Acid Veratric Acid Esterases->Veratric_Acid Metabolite 1 Mebeverine_Alcohol This compound Esterases->Mebeverine_Alcohol Metabolite 2 Urine_Excretion Urinary Excretion Veratric_Acid->Urine_Excretion Oxidation1 Oxidation Mebeverine_Alcohol->Oxidation1 Oxidation2 Oxidation Mebeverine_Alcohol->Oxidation2 MAC Carboxylic Acid (MAC) Oxidation1->MAC DMAC Demethylated Carboxylic Acid (DMAC) (Main plasma metabolite) Oxidation2->DMAC MAC->Urine_Excretion DMAC->Urine_Excretion

Metabolic pathway of Mebeverine.

References

Whitepaper: Long-Term Effects of Concomitant Mebeverine and Alcohol Use in Patients

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information contained herein is for scientific and informational purposes only and does not constitute medical advice.

Introduction

Mebeverine is an antispasmodic agent widely prescribed for the symptomatic treatment of irritable bowel syndrome (IBS) and other conditions associated with intestinal spasms. Alcohol is a globally consumed psychoactive substance with complex physiological effects. Given the chronic nature of IBS and the prevalence of alcohol consumption, there is a scientific need to understand the potential long-term consequences of their combined use. This technical guide synthesizes the available pharmacological data for mebeverine and alcohol, extrapolates potential long-term interaction effects, and proposes experimental protocols for their investigation. Due to a lack of direct long-term clinical studies on this specific combination, this paper will focus on the known metabolic pathways and physiological effects of each substance to postulate potential areas of concern and research.

Pharmacology of Mebeverine and Alcohol

Mebeverine Metabolism

Mebeverine is rapidly and completely absorbed after oral administration.[1] It is primarily metabolized by esterases, which hydrolyze the ester bond to form veratric acid and mebeverine alcohol.[1][2][3][4][5] Mebeverine itself is rarely detectable in the plasma.[3][4] The main metabolite in plasma is demethylated carboxylic acid (DMAC).[1] Mebeverine's metabolites are almost completely excreted in the urine.[1]

Alcohol Metabolism

Alcohol (ethanol) is primarily metabolized in the liver. The main pathway involves the enzyme alcohol dehydrogenase (ADH), which converts ethanol to acetaldehyde. Acetaldehyde is then converted to acetate by aldehyde dehydrogenase (ALDH).[6] A secondary pathway, the microsomal ethanol-oxidizing system (MEOS), primarily involving the cytochrome P450 enzyme CYP2E1, also contributes to alcohol metabolism, especially at higher alcohol concentrations.[7][8]

Potential Long-Term Interactions

While some sources state that alcohol can be consumed while taking mebeverine, and animal studies have not shown interactions, the long-term effects in humans, particularly with chronic and/or heavy alcohol use, have not been formally studied.[1][9] Potential interactions can be categorized as pharmacokinetic (affecting the metabolism of the drug or alcohol) and pharmacodynamic (affecting the physiological effects).

Pharmacokinetic Interactions

Chronic heavy alcohol consumption is known to induce CYP2E1 activity.[7][10] While the primary metabolism of mebeverine is not via CYP enzymes, some of its secondary metabolites may be. An induction of hepatic enzymes could theoretically alter the metabolic profile of mebeverine's derivatives over the long term, though this is speculative.

Pharmacodynamic Interactions

Both alcohol and mebeverine can have effects on the central nervous system (CNS). Mebeverine has been associated with CNS excitability in overdose cases, with symptoms like tremor and convulsions.[1] Alcohol is a known CNS depressant.[11] While their primary CNS effects differ, long-term concurrent use could potentially lead to unforeseen neurological adaptations. However, at therapeutic doses, mebeverine's effects on the ability to drive or use machinery are not considered significant.[1]

Data on Mebeverine Metabolism

The following table summarizes the key metabolites of mebeverine and their reported concentrations from a fatal overdose case, which provides some insight into the levels of these metabolites. It is important to note that these are not from a controlled study of combined use with alcohol.

MetaboliteConcentration (mg/L) in a Fatal Overdose Case[2][3][4]
Mebeverine1.2
Mebeverine-alcohol74
Veratric acid127

Proposed Experimental Protocols

To rigorously assess the long-term effects of combining mebeverine and alcohol, a series of preclinical and clinical studies would be necessary.

1. Preclinical Long-Term Toxicity Study in a Rodent Model

  • Objective: To evaluate the long-term toxicological effects of co-administering mebeverine and alcohol in rats.

  • Methodology:

    • Animals: Sprague-Dawley rats, both male and female.

    • Groups (n=20 per group):

      • Control (vehicle only)

      • Mebeverine (therapeutic equivalent dose)

      • Alcohol (moderate daily dose, e.g., 2g/kg)

      • Mebeverine + Alcohol

    • Duration: 6 months.

    • Parameters to be Measured:

      • Weekly clinical observations and body weight.

      • Monthly blood draws for liver function tests (ALT, AST, ALP, bilirubin), renal function tests (creatinine, BUN), and complete blood count.

      • At 3 and 6 months, a subset of animals from each group will be euthanized for histopathological examination of the liver, kidneys, stomach, intestines, and brain.

      • Pharmacokinetic analysis of mebeverine metabolites and alcohol at multiple time points.

2. Human Clinical Study (Observational)

  • Objective: To observe the incidence of adverse effects in patients taking mebeverine who also consume alcohol.

  • Methodology:

    • Study Population: Patients with IBS prescribed mebeverine.

    • Data Collection:

      • Baseline questionnaire to assess alcohol consumption habits (quantity and frequency).

      • Patients to keep a diary of their alcohol intake and any adverse symptoms.

      • Regular follow-up appointments (e.g., every 3 months for 1 year) to include standardized questionnaires on side effects and blood tests for liver function.

    • Analysis: Stratify patients into groups based on alcohol consumption (none, low, moderate, high) and compare the incidence and severity of reported adverse effects and changes in liver function markers.

Visualizations

Below are diagrams illustrating the metabolic pathways and a proposed experimental workflow.

Mebeverine_Metabolism Mebeverine Mebeverine Esterases Esterases Mebeverine->Esterases Hydrolysis Mebeverine_Alcohol This compound Esterases->Mebeverine_Alcohol Veratric_Acid Veratric Acid Esterases->Veratric_Acid Oxidation Oxidation Mebeverine_Alcohol->Oxidation Urine Urinary Excretion Veratric_Acid->Urine Mebeverine_Acid Mebeverine Acid Oxidation->Mebeverine_Acid DMAC Demethylated Carboxylic Acid (DMAC) (Main plasma metabolite) Mebeverine_Acid->DMAC DMAC->Urine

Caption: Metabolic pathway of Mebeverine.

Alcohol_Metabolism Alcohol Ethanol (Alcohol) ADH Alcohol Dehydrogenase (ADH) Alcohol->ADH Primary Pathway MEOS Microsomal Ethanol-Oxidizing System (MEOS) (e.g., CYP2E1) Alcohol->MEOS Secondary Pathway (induced by chronic use) Acetaldehyde Acetaldehyde ADH->Acetaldehyde ALDH Aldehyde Dehydrogenase (ALDH) Acetaldehyde->ALDH Acetate Acetate ALDH->Acetate MEOS->Acetaldehyde

Caption: Metabolic pathways of alcohol (ethanol).

Experimental_Workflow Start Start: Preclinical Rodent Study Grouping Animal Grouping (Control, Mebeverine, Alcohol, Combo) Start->Grouping Dosing 6-Month Dosing Period Grouping->Dosing Monitoring In-life Monitoring (Clinical signs, Body weight, Blood draws) Dosing->Monitoring Termination Scheduled Euthanasia (3 & 6 months) Monitoring->Termination Analysis Data Analysis (Histopathology, Blood Chemistry, PK) Termination->Analysis End End: Report Findings Analysis->End

Caption: Proposed workflow for a preclinical study.

Conclusion

There is a clear gap in the scientific literature regarding the long-term effects of concomitant mebeverine and alcohol use. Based on their individual metabolic pathways, significant pharmacokinetic interactions are not expected, especially with moderate alcohol consumption. However, the potential for altered hepatic enzyme activity with chronic heavy alcohol use and subtle pharmacodynamic interactions cannot be ruled out without dedicated study. The proposed experimental protocols provide a framework for future research to definitively assess the safety profile of this common drug-substance combination in a real-world context. Until such data is available, healthcare professionals should advise patients on the general risks of consuming alcohol while on medication and consider individual patient factors, such as their level of alcohol consumption and liver health.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Mebeverine Metabolites in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebeverine is an antispasmodic agent primarily used in the treatment of irritable bowel syndrome (IBS). Following oral administration, mebeverine undergoes rapid and extensive metabolism, making the parent drug virtually undetectable in biological fluids such as plasma and urine.[1][2] The primary metabolic pathway involves hydrolysis of the ester bond to form mebeverine alcohol (MAL) and veratric acid. This compound is subsequently oxidized to mebeverine acid (MAC), and N-demethylation leads to the formation of desmethylmebeverine acid (DMAC).[3][4][5] Therefore, quantitative analysis of these metabolites is crucial for pharmacokinetic, toxicokinetic, and forensic investigations.

This document provides detailed application notes and protocols for the analytical methods used to quantify mebeverine metabolites in biological samples. While no methods have been specifically validated for the simultaneous quantification of mebeverine metabolites and alcohol, the described protocols for robust LC-MS/MS and GC-MS analysis are foundational. For applications involving the co-presence of ethanol, it is recommended to perform additional validation steps to assess potential matrix effects and impacts on recovery.

Mebeverine Metabolism

The metabolic cascade of mebeverine is a critical consideration for accurate bioanalysis. The parent drug's instability in esterase-containing matrices like blood necessitates the targeting of its more stable and abundant metabolites.[1]

Mebeverine_Metabolism Mebeverine Mebeverine MAL This compound (MAL) Mebeverine->MAL Esterase Hydrolysis VA Veratric Acid Mebeverine->VA Esterase Hydrolysis MAC Mebeverine Acid (MAC) MAL->MAC Oxidation DMAC Desmethylmebeverine Acid (DMAC) MAC->DMAC N-demethylation

Figure 1: Metabolic pathway of Mebeverine.

Analytical Methods and Protocols

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the predominant technique for the sensitive and selective quantification of mebeverine metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized, particularly for the analysis of this compound and its desmethylated form.

Method 1: HPLC-MS/MS for Simultaneous Quantification of Mebeverine Metabolites in Human Plasma

This protocol is adapted from a validated method for the simultaneous analysis of this compound (MAL), mebeverine acid (MAC), and desmethylmebeverine acid (DMAC) in human plasma.[3][4]

1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample clean-up prior to LC-MS/MS analysis.

Protein_Precipitation_Workflow start Start: Plasma Sample (100 µL) add_is Add Internal Standard (e.g., 2H5-DMAC) start->add_is add_precipitant Add Protein Precipitant (e.g., Acetonitrile, 400 µL) add_is->add_precipitant vortex Vortex Mix add_precipitant->vortex centrifuge Centrifuge (e.g., 10 min at 2500 rpm) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into HPLC-MS/MS supernatant->inject

Figure 2: Workflow for sample preparation by protein precipitation.

Experimental Protocol:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add the internal standard solution (e.g., 2H5-desmethylmebeverine acid).

  • Add 400 µL of a protein precipitating agent, such as acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample for 10 minutes at a sufficient speed to pellet the precipitated proteins (e.g., 2500 rpm).[5]

  • Carefully transfer the supernatant to an autosampler vial for analysis.

  • Inject an aliquot (e.g., 5 µL) into the HPLC-MS/MS system.

2. HPLC-MS/MS Analysis

HPLC_MSMS_Workflow autosampler Autosampler with Sample Vial hplc HPLC System (Pump, Column) autosampler->hplc Injection ms Tandem Mass Spectrometer (Ion Source, Quadrupoles, Detector) hplc->ms Elution data_system Data Acquisition and Processing ms->data_system Signal

Figure 3: General workflow for HPLC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions:

  • HPLC System: Agilent 1290 Infinity II or equivalent.[6]

  • Column: Acquity UPLC BEH C8, 1.7 µm, 2.1 x 50 mm.[3][4]

  • Mobile Phase A: 5 mM ammonium formate with 0.1% formic acid in water.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Flow Rate: 0.5 mL/min.[4]

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, ramps up to a high percentage to elute the analytes, and then returns to initial conditions for column re-equilibration.[4]

  • Injection Volume: 5 µL.[4]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470A or Thermo Scientific TSQ Quantum Ultra).[5][6]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data Summary for HPLC-MS/MS Method

Analyte Linearity Range (ng/mL) LLOQ (ng/mL) Accuracy (%RE) Precision (%CV) Recovery (%)
MAL 0.1 - 10 0.1 -4.04 to 4.60 0.31 to 6.43 >85
MAC 1 - 100 1 -4.04 to 4.60 0.31 to 6.43 >85
DMAC 5 - 1000 5 -4.04 to 4.60 0.31 to 6.43 >85

Data compiled from Appolonova et al., 2017.[3][4]

Method 2: GC-MS for Quantification of this compound Metabolites in Human Plasma

This protocol is based on a validated method for the determination of this compound and desmethylthis compound in human plasma.[7][8]

1. Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a more thorough clean-up compared to protein precipitation, which can be beneficial for GC-MS analysis.

Experimental Protocol:

  • Treat plasma samples with β-glucuronidase to cleave any glucuronide conjugates.[7][8]

  • Condition an octadecylsilane (C18) SPE cartridge.

  • Load the enzyme-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the analytes of interest with a suitable elution solvent.

  • Evaporate the eluate to dryness.

  • Derivatize the dried residue to improve the volatility and chromatographic properties of the analytes for GC-MS analysis.[7][8]

  • Reconstitute the derivatized sample in a suitable solvent for injection.

2. GC-MS Analysis

Chromatographic and Mass Spectrometric Conditions:

  • GC System: Gas chromatograph with a suitable capillary column.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM).[7][8]

Quantitative Data Summary for GC-MS Method

Analyte Linearity Range (ng/mL) LOD (ng/mL)
This compound 2 - 200 0.5
Desmethylthis compound 2 - 200 0.5

Data compiled from Tulich et al., 1996.[7][8]

Considerations for Samples Containing Alcohol (Ethanol)

While the provided methods are well-validated for the analysis of mebeverine metabolites, the presence of high concentrations of ethanol in a biological sample could potentially influence the results. Key considerations include:

  • Extraction Efficiency: Ethanol can alter the solubility of analytes and the efficiency of both protein precipitation and solid-phase extraction. It is crucial to evaluate the recovery of the analytes and internal standards from matrix samples spiked with relevant concentrations of ethanol.

  • Matrix Effects: In LC-MS/MS, co-eluting ethanol or its metabolites could potentially cause ion suppression or enhancement, affecting the accuracy of quantification. A thorough assessment of matrix effects in the presence of ethanol should be conducted during method validation.

  • Chromatography: High concentrations of ethanol in the final extract could affect peak shape and retention time. Dilution of the sample extract may be necessary, provided the analyte concentrations remain above the lower limit of quantification.

For forensic or clinical cases where both mebeverine and alcohol ingestion are suspected, it is recommended to:

  • Quantify ethanol separately using a standard forensic method (e.g., headspace GC-FID).

  • Validate the chosen mebeverine metabolite method by assessing its performance in control matrix (e.g., blank blood) fortified with ethanol at concentrations relevant to the case (e.g., social, toxic, and lethal levels). This validation should include assessments of accuracy, precision, selectivity, recovery, and matrix effects.

Conclusion

The quantification of mebeverine in biological samples relies on the accurate measurement of its primary metabolites due to the rapid degradation of the parent compound. The HPLC-MS/MS method offers high sensitivity and specificity for the simultaneous determination of this compound, mebeverine acid, and desmethylmebeverine acid. The GC-MS method provides a reliable alternative for the analysis of this compound and its desmethylated metabolite. When analyzing samples that may contain alcohol, it is imperative to conduct additional validation experiments to ensure the analytical method's performance is not compromised by the presence of ethanol.

References

Application Notes & Protocols: Simultaneous Quantification of Mebeverine and Ethanol in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a comprehensive guide to the analytical techniques for the simultaneous quantification of Mebeverine and ethanol in plasma. Mebeverine is a musculotropic antispasmodic drug, and its co-administration or interaction with ethanol is of significant interest in clinical and forensic toxicology. Due to the distinct physicochemical properties of Mebeverine (a relatively large, non-volatile molecule) and ethanol (a small, highly volatile molecule), a single analytical method for their simultaneous quantification is not feasible. Therefore, this protocol outlines a bifurcated approach, utilizing two validated methods from a single plasma sample: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Mebeverine and its metabolites, and Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for ethanol.

Part 1: Quantification of Mebeverine and its Metabolites by LC-MS/MS

Mebeverine is rapidly metabolized in the body, primarily to Mebeverine alcohol (MAL), Mebeverine acid (MAC), and desmethylmebeverine acid (DMAC)[1][2]. Therefore, a robust analytical method should target these metabolites for accurate pharmacokinetic and toxicological assessments.

Experimental Protocol

1. Sample Preparation (Protein Precipitation):

  • To a 200 µL aliquot of human plasma sample, add 20 µL of an internal standard working solution (e.g., 100 ng/mL of 2H5-desmethylmebeverine acid)[3].

  • Add 800 µL of acetonitrile to precipitate plasma proteins[3].

  • Vortex the mixture for 3 minutes to ensure thorough mixing[3].

  • Centrifuge the sample at 14,000 g for 5 minutes[3].

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 45 °C[3].

  • Reconstitute the dried residue in 200 µL of a water:methanol (50:50, v/v) solution[3].

  • Inject 1-5 µL of the reconstituted sample into the LC-MS/MS system[2][3].

2. Liquid Chromatography (LC) Conditions:

  • Column: Acquity UPLC BEH C8, 1.7 µm, 2.1 x 50 mm (or equivalent)[1][4].

  • Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid[3].

  • Mobile Phase B: Acetonitrile[3].

  • Gradient Elution:

    • 0-1.5 min: 1% to 99% B

    • 1.5-2.5 min: Hold at 99% B

    • 2.6-5.0 min: 1% B (re-equilibration)[3].

  • Flow Rate: 0.5 mL/min[3].

  • Column Temperature: 40 °C[3].

3. Mass Spectrometry (MS/MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI), positive mode[3].

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Transitions:

    • MAL: To be determined empirically

    • MAC: To be determined empirically

    • DMAC: To be determined empirically

    • 2H5-DMAC (IS): To be determined empirically

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Quantitative Data Summary

The following table summarizes the validation parameters for the LC-MS/MS method for Mebeverine metabolites.

ParameterThis compound (MAL)Mebeverine Acid (MAC)Desmethylmebeverine Acid (DMAC)
Linear Range 0.1 - 10 ng/mL[1][4]1 - 100 ng/mL[1][4]5 - 1000 ng/mL[1][4]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[1][4]1 ng/mL[1][4]5 ng/mL[1][4]
Accuracy (%RE) -4.04% to 4.60%[1][4]-4.04% to 4.60%[1][4]-4.04% to 4.60%[1][4]
Precision (%CV) 0.31% to 6.43%[1][4]0.31% to 6.43%[1][4]0.31% to 6.43%[1][4]
Recovery > 85%[1][4]> 85%[1][4]> 85%[1][4]

Part 2: Quantification of Ethanol by Headspace GC-MS

Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS) is the gold standard for the analysis of volatile compounds like ethanol in biological matrices due to its high sensitivity and specificity[5].

Experimental Protocol

1. Sample Preparation (Headspace):

  • Pipette 100 µL of plasma into a headspace vial.

  • Add a known amount of an internal standard (e.g., n-propanol)[6].

  • Seal the vial immediately.

  • Incubate the vial in the headspace autosampler at a controlled temperature (e.g., 60-80°C) for a specific time to allow for equilibration of ethanol between the liquid and gas phases.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column suitable for volatile analysis (e.g., DB-ALC1 or equivalent).

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: Isothermal or a temperature gradient to ensure separation from other potential volatiles. A typical starting point is an isothermal hold at 40°C for 5 minutes[6].

  • Injector: Split/splitless injector, with the split ratio optimized for sensitivity.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) or full scan.

  • Monitored Ions for Ethanol: m/z 45, 46, 31.

  • Monitored Ions for n-propanol (IS): m/z 59, 60.

Quantitative Data Summary

The following table summarizes the validation parameters for the HS-GC-MS method for ethanol.

ParameterEthanol
Linear Range 0.010 - 1.000 g/dL[5]
Limit of Detection (LOD) 0.005 g/dL[5]
Limit of Quantification (LOQ) 0.010 g/dL[5]
Accuracy Within ±1.5% to ±8%[5]
Precision (%CV) < 3.1%[5]

Workflow and Visualization

The following diagrams illustrate the experimental workflows for the simultaneous quantification of Mebeverine and ethanol from a single plasma sample.

Overall Workflow for Simultaneous Analysis Plasma Plasma Sample Split Sample Aliquoting Plasma->Split Mebeverine_Workflow Mebeverine Analysis (LC-MS/MS) Split->Mebeverine_Workflow Aliquot 1 Ethanol_Workflow Ethanol Analysis (HS-GC-MS) Split->Ethanol_Workflow Aliquot 2 Data_Analysis Data Integration and Reporting Mebeverine_Workflow->Data_Analysis Ethanol_Workflow->Data_Analysis

Caption: Overall workflow for the simultaneous analysis of Mebeverine and ethanol.

Mebeverine Analysis Workflow (LC-MS/MS) Start Plasma Aliquot IS_Spike Spike with Internal Standard (2H5-DMAC) Start->IS_Spike Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Ethanol Analysis Workflow (HS-GC-MS) Start Plasma Aliquot IS_Spike Spike with Internal Standard (n-propanol) Start->IS_Spike Vial_Sealing Seal in Headspace Vial IS_Spike->Vial_Sealing Incubation Incubation and Equilibration Vial_Sealing->Incubation HSGCMS_Analysis HS-GC-MS Analysis Incubation->HSGCMS_Analysis

References

Application Notes and Protocols for a Clinical Trial Investigating Mebeverine and Alcohol Interaction in IBS Patients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits.[1] Mebeverine is a musculotropic antispasmodic agent that acts directly on the smooth muscle of the gastrointestinal tract and is often prescribed to alleviate the symptoms of IBS.[2][3] Alcohol is a known trigger for IBS symptoms in some individuals, potentially by irritating the gut, affecting motility, and altering the gut microbiome.[4][5][6] While the UK's National Health Service (NHS) suggests that it is safe to consume alcohol while taking mebeverine, there is a lack of specific clinical trial data investigating the concomitant use of mebeverine and alcohol in patients with IBS.[7] This document outlines a detailed clinical trial design to assess the safety and efficacy of mebeverine in IBS patients who consume moderate amounts of alcohol.

Mebeverine and its Mechanism of Action

Mebeverine is an antispasmodic medication that directly relaxes the smooth muscles in the gastrointestinal tract, which helps to relieve spasms without affecting normal gut motility.[8] Its exact mechanism of action is not fully understood but is thought to involve multiple pathways:

  • Modulation of Ion Channels: It may affect calcium and sodium channels in smooth muscle cells, reducing muscle excitability and preventing spasms.[9]

  • Local Anesthetic Effect: Mebeverine may have a local anesthetic effect on the gut, reducing sensitivity to stimuli that can trigger pain and spasms.[9]

  • Anticholinergic Properties: It possesses weak anticholinergic effects, which can contribute to its antispasmodic action.[8]

Mebeverine is rapidly absorbed after oral administration and is primarily metabolized by esterases into veratric acid and mebeverine alcohol.[3][8] These metabolites are then excreted in the urine.[2][8] Studies have shown that after oral administration, mebeverine undergoes extensive first-pass metabolism, leading to negligible circulating concentrations of the parent drug.[10][11]

Clinical Trial Design

Study Title

A Randomized, Double-Blind, Placebo-Controlled, Crossover Study to Evaluate the Efficacy and Safety of Mebeverine in Patients with Irritable Bowel Syndrome (IBS) who Consume Moderate Alcohol.

Study Objectives
  • Primary Objective: To assess the efficacy of mebeverine in controlling IBS symptoms in patients who consume a standardized moderate dose of alcohol compared to placebo.

  • Secondary Objectives:

    • To evaluate the safety and tolerability of mebeverine when co-administered with moderate alcohol.

    • To assess the impact of mebeverine and alcohol on quality of life in IBS patients.

    • To explore the pharmacokinetic interactions between mebeverine and alcohol.

Study Endpoints
  • Primary Efficacy Endpoint: Change from baseline in the weekly average of worst abdominal pain scores (measured on an 11-point Numeric Rating Scale).[12]

  • Secondary Efficacy Endpoints:

    • Change in the Bristol Stool Form Scale (BSFS).

    • Change in the IBS Severity Scoring System (IBS-SSS).

    • Change in the IBS Quality of Life (IBS-QOL) questionnaire score.

    • Frequency of rescue medication use.

  • Safety Endpoints:

    • Incidence and severity of adverse events (AEs).

    • Changes in vital signs, electrocardiograms (ECGs), and clinical laboratory parameters.

  • Pharmacokinetic Endpoints:

    • Plasma concentrations of mebeverine metabolites (veratric acid and this compound).

    • Blood alcohol concentration (BAC).

Patient Population
  • Inclusion Criteria:

    • Males and females aged 18-65 years.

    • Diagnosis of IBS according to Rome IV criteria.

    • Willingness to consume a standardized moderate amount of alcohol during the study periods.

    • Stable IBS symptoms for at least 3 months prior to screening.

  • Exclusion Criteria:

    • History of alcohol use disorder or current heavy drinking.[13]

    • Known hypersensitivity to mebeverine or any of its excipients.

    • History of significant gastrointestinal, hepatic, or renal disease.

    • Use of other medications that may affect gastrointestinal motility or interact with alcohol.

    • Pregnancy or breastfeeding.

Experimental Protocols

Study Design Overview

This will be a two-period, two-sequence, crossover study. Eligible participants will be randomized to one of two treatment sequences: Mebeverine followed by Placebo, or Placebo followed by Mebeverine. Each treatment period will last for 4 weeks, separated by a 2-week washout period.

Screening and Baseline (Visit 1, Week -2 to 0)
  • Obtain written informed consent.

  • Assess eligibility based on inclusion/exclusion criteria.

  • Collect demographic and medical history.

  • Perform a physical examination, vital signs, and ECG.

  • Collect blood and urine samples for baseline laboratory tests.

  • Administer baseline IBS-SSS and IBS-QOL questionnaires.

  • Instruct patients on how to complete a daily electronic diary to record abdominal pain, stool consistency (BSFS), and any adverse events.

Randomization and Treatment Period 1 (Visit 2, Week 0)
  • Review the daily diary to confirm continued eligibility.

  • Randomize eligible patients to one of the two treatment sequences.

  • Dispense the investigational product (Mebeverine 135 mg or matching placebo) to be taken three times daily, 20 minutes before meals.[14]

  • Provide standardized alcohol (e.g., vodka mixed with a non-carbonated, low-FODMAP mixer to achieve a target BAC of 0.05-0.06%) to be consumed on two specified days per week (e.g., Friday and Saturday evenings) for the duration of the treatment period. The exact volume will be calculated based on the participant's weight and sex.

Mid-Period Assessment (Visit 3, Week 2)
  • Assess treatment compliance and review the daily diary.

  • Record any adverse events.

  • Perform vital signs.

End of Treatment Period 1 (Visit 4, Week 4)
  • Repeat all assessments from Visit 2.

  • Collect blood samples for pharmacokinetic analysis of mebeverine metabolites and blood alcohol concentration at specified time points after the final alcohol challenge.

  • Collect the remaining investigational product.

  • Initiate the 2-week washout period.

Crossover and Treatment Period 2 (Visit 5, Week 6)
  • Assess for any carryover effects from the first treatment period.

  • Dispense the alternative investigational product (Mebeverine or Placebo).

  • Repeat all procedures from Visit 2 for the second 4-week treatment period.

End of Study (Visit 6, Week 10)
  • Repeat all end-of-period assessments as in Visit 4.

  • Perform a final safety assessment.

  • Debrief the participant.

Data Presentation

Table 1: Baseline Demographics and Clinical Characteristics

CharacteristicMebeverine First (n=)Placebo First (n=)Total (N=)
Age (years), mean (SD)
Sex, n (%)
Male
Female
IBS Subtype, n (%)
IBS-D
IBS-C
IBS-M
IBS-SSS Score, mean (SD)
Abdominal Pain Score, mean (SD)

Table 2: Summary of Efficacy Endpoints

EndpointMebeverinePlaceboDifference (95% CI)p-value
Primary Endpoint
Change in Weekly Abdominal Pain Score
Secondary Endpoints
Change in BSFS
Change in IBS-SSS Score
Change in IBS-QOL Score
Rescue Medication Use (days/week)

Table 3: Summary of Safety and Tolerability

Adverse EventMebeverine (n, %)Placebo (n, %)
Nausea
Headache
Dizziness
Diarrhea
Constipation
Serious Adverse Events

Visualizations

Mebeverine_Mechanism_of_Action cluster_smooth_muscle_cell Smooth Muscle Cell Calcium_Channels Voltage-gated Calcium Channels Contraction Muscle Contraction (Spasm) Calcium_Channels->Contraction Ca2+ influx leads to Sodium_Channels Sodium Channels Sodium_Channels->Contraction Na+ influx contributes to Mebeverine Mebeverine Mebeverine->Calcium_Channels Inhibits Mebeverine->Sodium_Channels Modulates

Caption: Mebeverine's inhibitory action on ion channels in smooth muscle cells.

Clinical_Trial_Workflow Screening Screening Baseline Baseline Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_Period_1 Treatment Period 1 (4 weeks) Randomization->Treatment_Period_1 Sequence A: Mebeverine Randomization->Treatment_Period_1 Sequence B: Placebo Washout Washout Period (2 weeks) Treatment_Period_1->Washout Treatment_Period_2 Treatment Period 2 (4 weeks) Washout->Treatment_Period_2 End_of_Study End_of_Study Treatment_Period_2->End_of_Study

Caption: Crossover clinical trial design workflow.

Ethical Considerations

This study will involve the administration of alcohol to individuals, which requires careful ethical consideration.[15] The protocol will be submitted to and approved by an independent ethics committee. All participants will provide written informed consent after a thorough explanation of the study procedures, potential risks, and benefits.[16] Participants will be monitored closely for any adverse effects of alcohol consumption, and transportation will be provided to ensure they do not drive after the alcohol challenge. Participants will be informed that they can withdraw from the study at any time without penalty.[17] Furthermore, individuals with a history of alcohol use disorder will be excluded to minimize risks.[18][19]

Conclusion

This clinical trial is designed to provide much-needed data on the interaction between mebeverine and moderate alcohol consumption in patients with IBS. The results will help clinicians and patients make more informed decisions about managing IBS symptoms while maintaining a social lifestyle that may include moderate alcohol intake. The rigorous, placebo-controlled, crossover design will provide robust evidence on the efficacy and safety of this common treatment in a real-world context.

References

Application Note: Simultaneous Quantification of Mebeverine Metabolites and Ethanol in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a novel and robust HPLC-MS/MS method for the simultaneous quantification of three major metabolites of mebeverine—mebeverine alcohol (MAL), mebeverine acid (MAC), and desmethylmebeverine acid (DMAC)—along with ethanol in human plasma. This method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, drug metabolism, and toxicological studies. The protocol details a streamlined sample preparation procedure and optimized chromatographic and mass spectrometric conditions to achieve high sensitivity, specificity, and throughput. All quantitative data is summarized in structured tables, and the mebeverine metabolic pathway and experimental workflow are visualized using diagrams.

Introduction

Mebeverine is an antispasmodic agent used to relieve symptoms of irritable bowel syndrome. It is rapidly metabolized in the body, making the quantification of its metabolites crucial for pharmacokinetic and bioavailability studies.[1][2][3] Mebeverine is primarily hydrolyzed by esterases into veratric acid and this compound (MAL). MAL is further metabolized to mebeverine acid (MAC) and desmethylmebeverine acid (DMAC), which are the main metabolites found in plasma.[1][4][5]

Ethanol is a commonly co-ingested substance that can influence drug metabolism. Therefore, a method that allows for the simultaneous quantification of both mebeverine metabolites and ethanol is highly valuable for comprehensive drug interaction and safety studies. This application note addresses the analytical challenge of measuring chemically diverse analytes—non-volatile mebeverine metabolites and volatile ethanol—in a single chromatographic run.

Experimental Protocols

Materials and Reagents
  • This compound (MAL), mebeverine acid (MAC), and desmethylmebeverine acid (DMAC) reference standards

  • Ethanol (analytical grade)

  • Deuterated internal standards: 2H5-desmethylmebeverine acid (2H5-DMAC) and Ethanol-d6

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Human plasma (drug-free)

Sample Preparation

A protein precipitation method is employed for the extraction of mebeverine metabolites and the preservation of ethanol.

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution containing 2H5-DMAC and Ethanol-d6.

  • Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions
  • HPLC System: A UPLC system capable of high pressure and rapid gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C8 column (e.g., Acquity UPLC BEH C8, 1.7 µm, 2.1 x 50 mm) is recommended for the separation of the mebeverine metabolites.[4][6] A column with good retention for polar compounds is necessary for ethanol.

  • Mobile Phase A: 5 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A rapid gradient is necessary to retain and elute both the polar ethanol and the less polar mebeverine metabolites.

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.4 95 5
    0.5 0.4 95 5
    2.5 0.4 5 95
    3.5 0.4 5 95
    3.6 0.4 95 5

    | 5.0 | 0.4 | 95 | 5 |

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: ESI positive for mebeverine metabolites and ESI negative for ethanol (rapid polarity switching is required).

  • MRM Transitions: The following multiple reaction monitoring (MRM) transitions should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compound (MAL)294.2135.1Positive
Mebeverine Acid (MAC)280.2121.1Positive
Desmethylmebeverine Acid (DMAC)266.2107.1Positive
2H5-DMAC (IS)271.2107.1Positive
Ethanol45.031.0Negative
Ethanol-d6 (IS)51.035.0Negative

Data Presentation

The performance of the method for the quantification of mebeverine metabolites is summarized in the following tables, based on published data.[4][6][7][8] The performance characteristics for ethanol are proposed based on typical direct injection LC-MS/MS methods and would require validation.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear RangeLLOQ
This compound (MAL)0.1 - 10 ng/mL0.1 ng/mL
Mebeverine Acid (MAC)1 - 100 ng/mL1 ng/mL
Desmethylmebeverine Acid (DMAC)5 - 1000 ng/mL5 ng/mL
Ethanol1 - 1000 µg/mL1 µg/mL

Table 2: Accuracy and Precision

AnalyteQC LevelAccuracy (%RE)Precision (%CV)
This compound (MAL)Low, Mid, High-4.04 to 4.600.31 to 6.43
Mebeverine Acid (MAC)Low, Mid, High-3.50 to 3.800.50 to 5.90
Desmethylmebeverine Acid (DMAC)Low, Mid, High-2.90 to 2.500.45 to 4.80
EthanolLow, Mid, High< 15%< 15%

Visualizations

Mebeverine Metabolic Pathway

The metabolic cascade of mebeverine is initiated by esterase-mediated hydrolysis, followed by further enzymatic modifications.

Mebeverine_Metabolism Mebeverine Mebeverine Veratric_Acid Veratric Acid Mebeverine->Veratric_Acid Esterase Hydrolysis Mebeverine_Alcohol This compound (MAL) Mebeverine->Mebeverine_Alcohol Esterase Hydrolysis Further_Metabolites Further Metabolites Veratric_Acid->Further_Metabolites Mebeverine_Acid Mebeverine Acid (MAC) Mebeverine_Alcohol->Mebeverine_Acid Oxidation Desmethylmebeverine_Acid Desmethylmebeverine Acid (DMAC) Mebeverine_Alcohol->Desmethylmebeverine_Acid Demethylation & Oxidation

Caption: Metabolic pathway of mebeverine.

Experimental Workflow

The analytical workflow from sample collection to data analysis is a multi-step process requiring careful execution.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standards (2H5-DMAC, Ethanol-d6) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (400 µL ice-cold Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation (14,000 rpm, 10 min, 4°C) Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant to HPLC Vial Centrifugation->Supernatant_Transfer Injection Inject 5 µL into UPLC-MS/MS Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation (C8 Column, Gradient Elution) Injection->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection (ESI+/-, MRM) Chromatographic_Separation->Mass_Spectrometric_Detection Peak_Integration Peak Integration Mass_Spectrometric_Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: Experimental workflow for sample analysis.

Conclusion

The HPLC-MS/MS method described in this application note provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of mebeverine metabolites and ethanol in human plasma. The simple sample preparation and rapid chromatographic analysis make this method suitable for large-scale pharmacokinetic and drug metabolism studies. The ability to measure ethanol concurrently offers a significant advantage for investigating potential drug-alcohol interactions. While the method for mebeverine metabolites is well-established, the simultaneous analysis with ethanol requires careful optimization and validation, particularly concerning the retention of the volatile ethanol during sample preparation and its chromatographic behavior.

References

Application Notes and Protocols for the GC-MS Analysis of Mebeverine Alcohol and Veratric Acid in Postmortem Blood

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of mebeverine alcohol and veratric acid in postmortem blood samples using gas chromatography-mass spectrometry (GC-MS). This information is intended for researchers, scientists, and drug development professionals working in forensic toxicology and related fields.

Introduction

Mebeverine is an antispasmodic drug primarily used to treat irritable bowel syndrome. In the body, it is rapidly metabolized through hydrolysis into its two main metabolites: this compound and veratric acid.[1][2][3] Due to its rapid breakdown, the parent drug is often undetectable in postmortem samples, making the analysis of its metabolites crucial for toxicological investigations.[2] this compound is a basic compound, while veratric acid is acidic, presenting a challenge for simultaneous extraction and analysis. This document outlines a robust GC-MS method to quantify both metabolites in postmortem blood.

Metabolic Pathway of Mebeverine

Mebeverine undergoes extensive first-pass metabolism where esterases hydrolyze the ester bond, yielding this compound and veratric acid.[3] This metabolic process is a key consideration in the toxicological analysis of mebeverine-related cases.

Mebeverine Mebeverine Metabolism Metabolism Mebeverine->Metabolism Hydrolysis by Esterases Mebeverine_Alcohol Mebeverine_Alcohol Metabolism->Mebeverine_Alcohol Veratric_Acid Veratric_Acid Metabolism->Veratric_Acid cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Postmortem Blood Sample LLE Liquid-Liquid Extraction (Alkaline & Acidic) Sample->LLE Extract_MA This compound Extract LLE->Extract_MA Extract_VA Veratric Acid Extract LLE->Extract_VA Final_Sample_MA Reconstituted MA Sample Extract_MA->Final_Sample_MA Derivatization Derivatization (BSTFA) Extract_VA->Derivatization Final_Sample_VA Derivatized VA Sample Derivatization->Final_Sample_VA GCMS GC-MS Analysis Final_Sample_MA->GCMS Final_Sample_VA->GCMS Data_Processing Data Processing (Quantification & Confirmation) GCMS->Data_Processing Report Final Report Data_Processing->Report

References

Troubleshooting & Optimization

Technical Support Center: Mebeverine and Alcohol Co-administration Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential interactions between mebeverine and alcohol. The following information is intended to support experimental design and address common queries.

Frequently Asked Questions (FAQs)

Q1: Is there a known clinically significant interaction between mebeverine and alcohol?

A: Currently, there is limited clinical evidence to suggest a significant pharmacokinetic interaction between mebeverine and alcohol. The Summary of Product Characteristics for mebeverine states that no interaction studies have been performed in humans, except with alcohol, where in vitro and in vivo animal studies have shown an absence of interaction. However, from a pharmacodynamic perspective, alcohol can potentially worsen the symptoms of Irritable Bowel Syndrome (IBS), the primary indication for mebeverine. Therefore, co-administration may lead to an apparent reduction in mebeverine efficacy due to the exacerbating effects of alcohol on IBS symptoms.

Q2: How is mebeverine metabolized, and could alcohol interfere with this process?

A: Mebeverine is rapidly and completely absorbed after oral administration and is primarily metabolized by esterases in the liver and blood. The initial step is the hydrolysis of the ester bond to form veratric acid and mebeverine alcohol. This compound is then further metabolized. Alcohol (ethanol) is also metabolized in the liver, primarily by alcohol dehydrogenase (ADH) and the cytochrome P450 system (specifically CYP2E1). While there is no direct evidence of mebeverine and alcohol competing for the same metabolic enzymes, high concentrations of ethanol can alter the metabolic capacity of the liver, which could theoretically influence the metabolism of co-administered drugs. However, specific studies on this interaction with mebeverine are lacking.

Q3: What are the primary mechanisms of action for mebeverine?

A: Mebeverine is a musculotropic antispasmodic agent that acts directly on the smooth muscle of the gastrointestinal tract. Its mechanism is multifaceted and includes:

  • Blockade of voltage-operated sodium channels: This action reduces the excitability of smooth muscle cells.[1][2]

  • Inhibition of intracellular calcium accumulation: By blocking calcium channels, mebeverine reduces the influx of calcium ions, which are essential for muscle contraction.[1][3]

  • Weak anti-muscarinic (anticholinergic) activity: Mebeverine has some antagonistic effects on muscarinic acetylcholine receptors, which contributes to its spasmolytic effect.[4][5][6]

Q4: Are there any analytical methods available for quantifying mebeverine and its metabolites in the presence of alcohol?

A: Yes, several analytical methods, primarily based on high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), have been developed to quantify mebeverine and its main metabolites (this compound and veratric acid) in biological matrices such as plasma. These methods can be adapted to include the analysis of samples from studies involving alcohol co-administration. It is crucial to validate these methods for potential matrix effects caused by the presence of ethanol.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in pharmacokinetic data Inconsistent alcohol dosing or timing of administration relative to mebeverine.Standardize the dose and timing of alcohol and mebeverine administration across all subjects. Ensure consistent food intake, as this can affect the absorption of both substances.
Unexpected adverse events in study subjects Pharmacodynamic interaction between mebeverine and alcohol leading to enhanced CNS depressant effects (e.g., dizziness, drowsiness).Monitor subjects closely for any signs of central nervous system depression. Consider reducing the dose of alcohol or mebeverine in subsequent cohorts. Ensure subjects are aware of the potential for increased drowsiness and advise against operating heavy machinery.
Difficulty in interpreting pharmacodynamic results Alcohol's direct effects on gastrointestinal motility and sensation may confound the assessment of mebeverine's efficacy.Include a placebo-mebeverine with alcohol arm in the study design to isolate the effects of alcohol alone. Use objective measures of gastrointestinal motility in addition to subjective symptom scores.
In vitro assay showing no interaction The chosen in vitro model may not accurately reflect the complex in vivo environment.Consider using more complex in vitro models, such as co-cultures of liver cells, or move to an in vivo animal model to investigate potential interactions further.

Experimental Protocols

In Vitro Study: Assessment of Alcohol's Impact on Mebeverine Metabolism

Objective: To determine if ethanol competitively inhibits the esterase-mediated metabolism of mebeverine.

Methodology:

  • Enzyme Source: Human liver microsomes or recombinant human carboxylesterase enzymes.

  • Substrate: Mebeverine hydrochloride.

  • Incubation:

    • Prepare incubation mixtures containing the enzyme source, mebeverine (at a concentration close to its Km), and varying concentrations of ethanol (e.g., 0, 10, 25, 50, 100 mM).

    • Include a control incubation with a known esterase inhibitor to validate the assay.

  • Analysis:

    • At specified time points, stop the reaction and analyze the samples for the formation of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Determine the rate of this compound formation at each ethanol concentration.

    • Calculate the IC50 of ethanol for mebeverine metabolism if inhibition is observed.

In Vivo Study: Pharmacokinetic and Pharmacodynamic Interaction in a Rodent Model

Objective: To evaluate the effect of acute alcohol co-administration on the pharmacokinetics and pharmacodynamics of mebeverine in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration:

    • Group 1: Mebeverine (oral gavage).

    • Group 2: Ethanol (oral gavage).

    • Group 3: Mebeverine followed by ethanol (oral gavage).

    • Group 4: Vehicle control.

  • Pharmacokinetic Sampling:

    • Collect blood samples at predetermined time points post-dosing.

    • Analyze plasma for concentrations of mebeverine, this compound, and veratric acid using LC-MS/MS.

  • Pharmacodynamic Assessment:

    • Measure gastrointestinal motility using a charcoal meal transit test or by monitoring fecal output.

  • Data Analysis:

    • Compare the pharmacokinetic parameters (Cmax, Tmax, AUC) of mebeverine and its metabolites between the mebeverine-only and mebeverine-alcohol groups.

    • Compare the pharmacodynamic endpoints between all groups to assess for any additive or antagonistic effects.

Data Presentation

Table 1: In Vitro Metabolism of Mebeverine in the Presence of Ethanol - Parameters to be Measured
Ethanol Concentration (mM)Rate of this compound Formation (pmol/min/mg protein)Percent Inhibition (%)
0 (Control)To be determined0
10To be determinedTo be calculated
25To be determinedTo be calculated
50To be determinedTo be calculated
100To be determinedTo be calculated
Table 2: Pharmacokinetic Parameters of Mebeverine and its Metabolites Following Co-administration with Ethanol in a Rodent Model - Parameters to be Measured
AnalyteTreatment GroupCmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)
Mebeverine Mebeverine onlyTo be determinedTo be determinedTo be determined
Mebeverine + EthanolTo be determinedTo be determinedTo be determined
This compound Mebeverine onlyTo be determinedTo be determinedTo be determined
Mebeverine + EthanolTo be determinedTo be determinedTo be determined
Veratric Acid Mebeverine onlyTo be determinedTo be determinedTo be determined
Mebeverine + EthanolTo be determinedTo be determinedTo be determined

Visualizations

mebeverine_pathway cluster_membrane Smooth Muscle Cell Membrane Na_channel Voltage-gated Sodium Channel Depolarization Depolarization Na_channel->Depolarization Ca_channel Voltage-gated Calcium Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx M3_receptor Muscarinic M3 Receptor M3_receptor->Ca_influx Increases Mebeverine Mebeverine Mebeverine->Na_channel Blocks Mebeverine->Ca_channel Blocks Mebeverine->M3_receptor Weakly Antagonizes Acetylcholine Acetylcholine Acetylcholine->M3_receptor Activates Depolarization->Ca_channel Opens Contraction Muscle Contraction Ca_influx->Contraction experimental_workflow cluster_invitro In Vitro Study cluster_invivo In Vivo Study (Rodent Model) Incubation Incubate Mebeverine with Human Liver Microsomes and varying Ethanol concentrations Analysis_invitro Quantify this compound formation by LC-MS/MS Incubation->Analysis_invitro Data_analysis_invitro Determine rate of metabolism and potential inhibition Analysis_invitro->Data_analysis_invitro Conclusion Conclusion Data_analysis_invitro->Conclusion Dosing Administer Mebeverine, Ethanol, or both to rats PK_sampling Collect blood samples at timed intervals Dosing->PK_sampling PD_assessment Measure GI motility Dosing->PD_assessment Analysis_invivo Analyze plasma for Mebeverine and metabolites PK_sampling->Analysis_invivo Data_analysis_invivo Compare PK and PD parameters between treatment groups PD_assessment->Data_analysis_invivo Analysis_invivo->Data_analysis_invivo Data_analysis_invivo->Conclusion Start Start Start->Incubation Start->Dosing

References

Troubleshooting HPLC methods for Mebeverine metabolite analysis with alcohol interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on HPLC methods for the analysis of mebeverine and its metabolites.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of mebeverine metabolites, with a focus on potential interference from alcohol (ethanol).

Question: I am observing unexpected peaks or a shifting baseline in my chromatogram when analyzing plasma samples from subjects who may have consumed alcohol. How can I troubleshoot this?

Answer:

Interference from ethanol in plasma samples can manifest as baseline disturbances, ghost peaks, or shifts in retention times of your target analytes. Here is a systematic approach to troubleshoot this issue:

  • Confirm Ethanol Presence: If not already part of the study protocol, confirm the presence and approximate concentration of ethanol in the problematic samples using a specific method like gas chromatography with flame ionization detection (GC-FID). This will help determine if ethanol is the root cause.

  • Sample Preparation:

    • Protein Precipitation: While a common and rapid method for mebeverine metabolite extraction, it may not efficiently remove ethanol.[1][2] If ethanol interference is suspected, consider if the precipitation agent (e.g., acetonitrile) is miscible with ethanol, leading to its carryover into the final extract.

    • Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup by allowing for specific washing steps to remove highly polar interferents like ethanol while retaining the analytes of interest. Develop an SPE protocol with a wash step using a solvent that will elute ethanol but not the mebeverine metabolites.

    • Evaporation and Reconstitution: After initial extraction, an evaporation step under a gentle stream of nitrogen can help remove volatile compounds like ethanol. The dried extract is then reconstituted in the mobile phase.

  • Chromatographic Separation:

    • Gradient Optimization: Adjust your gradient elution profile. Introducing a hold at a very low organic mobile phase concentration at the beginning of the run can help to focus the highly polar ethanol at the column head and potentially separate it from early-eluting metabolites.

    • Column Chemistry: Consider using a column with a different stationary phase. If you are using a standard C18 column, a column with a more polar end-capping or a different chemistry (e.g., a phenyl-hexyl column) might offer different selectivity for ethanol and the metabolites.

  • Detection:

    • Mass Spectrometry (MS): If using MS detection, ethanol is unlikely to interfere with the detection of mebeverine metabolites due to the specificity of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). However, high concentrations of co-eluting ethanol can cause ion suppression, leading to reduced sensitivity for your analytes. Monitor the signal of a stable-isotope labeled internal standard to assess for ion suppression.

Here is a troubleshooting workflow to address potential alcohol interference:

TroubleshootingWorkflow start Unexpected Peaks or Baseline Shift (Suspected Alcohol Interference) confirm_ethanol Confirm Ethanol Presence in Sample start->confirm_ethanol sample_prep Optimize Sample Preparation confirm_ethanol->sample_prep chromatography Adjust Chromatographic Conditions confirm_ethanol->chromatography detection Evaluate Detector Response confirm_ethanol->detection spe Implement Solid-Phase Extraction (SPE) sample_prep->spe If protein precipitation is insufficient evap Incorporate Evaporation/Reconstitution Step sample_prep->evap For volatile interferents gradient Modify Gradient Profile chromatography->gradient column Test Alternative Column Chemistry chromatography->column ion_suppression Check for Ion Suppression (MS) detection->ion_suppression resolution Problem Resolved? spe->resolution evap->resolution gradient->resolution column->resolution ion_suppression->resolution resolution->start No, re-evaluate end Interference Eliminated resolution->end Yes

Caption: Troubleshooting workflow for alcohol interference in HPLC analysis.

Question: My recovery for mebeverine metabolites is low and inconsistent. What are the potential causes and solutions?

Answer:

Low and inconsistent recovery can be attributed to several factors throughout the analytical workflow. Mebeverine is an ester that is rapidly hydrolyzed, and its metabolites may also be susceptible to degradation.[1][2][3][4]

  • Sample Collection and Handling:

    • Esterase Inhibition: Mebeverine is unstable in biological fluids containing esterases.[3] While you are analyzing the metabolites, it is crucial to ensure that the parent drug does not degrade to its metabolites in vitro after sample collection. Use of an esterase inhibitor (e.g., sodium fluoride) in collection tubes can be considered if the stability of the parent drug is also a concern.

    • Storage Conditions: Ensure plasma samples are stored at -30°C or lower until analysis to minimize degradation.[5]

  • Extraction Efficiency:

    • Protein Precipitation: While simple, protein precipitation may not be optimal for all metabolites.[1][2] The choice of precipitation solvent (e.g., acetonitrile) and the ratio of solvent to plasma can impact recovery.[5] Experiment with different solvents (e.g., methanol) or solvent ratios.

    • pH Adjustment: The ionization state of the acidic metabolites (Mebeverine Acid and Desmethylmebeverine Acid) will affect their solubility and interaction with extraction materials. Ensure the pH of the sample is optimized for extraction.

    • Solid-Phase Extraction (SPE): If protein precipitation yields poor recovery, develop an SPE method. This allows for more controlled extraction and cleanup.

  • Analyte Adsorption:

    • Glassware and Plasticware: Mebeverine and its metabolites may adsorb to the surfaces of glass or certain types of plastic. Using silanized glassware or low-adsorption polypropylene tubes can mitigate this.

    • Autosampler Vials: Use vials with deactivated glass or polypropylene inserts.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of mebeverine found in human plasma?

A1: The main metabolites of mebeverine in human plasma are Mebeverine Alcohol (MAL), Mebeverine Acid (MAC), and Desmethylmebeverine Acid (DMAC).[6][7][8] Mebeverine itself is rapidly hydrolyzed and is often undetectable in plasma.[5][9]

Q2: What is a typical sample preparation method for mebeverine metabolite analysis in plasma?

A2: A common and straightforward method is protein precipitation with acetonitrile.[1][2][5] Typically, a volume of cold acetonitrile is added to the plasma sample, vortexed, and then centrifuged to pellet the precipitated proteins. The supernatant is then injected into the HPLC system.[1][2]

Q3: What type of HPLC column is suitable for separating mebeverine metabolites?

A3: Reversed-phase columns are typically used for the separation of mebeverine and its metabolites. C8 and C18 columns have been successfully employed.[1][2][8][10]

Q4: Can you provide a starting point for the mobile phase and gradient conditions?

A4: A common mobile phase consists of an aqueous component with a pH modifier (e.g., formic acid or ammonium formate) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution is typically used, starting with a low percentage of the organic solvent and ramping up to elute the more hydrophobic compounds.

Data Presentation

Table 1: HPLC-MS/MS Parameters for Mebeverine Metabolite Analysis

ParameterThis compound (MAL)Mebeverine Acid (MAC)Desmethylmebeverine Acid (DMAC)
Linear Range 0.1 - 10 ng/mL[8]1 - 100 ng/mL[8]5 - 1000 ng/mL[8]
LLOQ 0.1 ng/mL[8]1 ng/mL[8]5 ng/mL[8]
Recovery > 85%[8]> 85%[8]> 85%[8]
Internal Standard 2H5-Desmethylmebeverine Acid (2H5-DMAC)[8]2H5-Desmethylmebeverine Acid (2H5-DMAC)[8]2H5-Desmethylmebeverine Acid (2H5-DMAC)[8]

Experimental Protocols

Protocol 1: Plasma Sample Preparation by Protein Precipitation [1][2]

  • To 100 µL of human plasma in a microcentrifuge tube, add 400 µL of cold acetonitrile containing the internal standard (e.g., 2H5-DMAC).

  • Vortex the mixture for 3 minutes.

  • Centrifuge the sample at 14,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial.

  • Inject an aliquot (e.g., 5 µL) into the HPLC-MS/MS system.

Protocol 2: HPLC-MS/MS Analysis [1][2][8]

  • HPLC System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer.

  • Column: Acquity UPLC BEH C8, 1.7 µm, 2.1 x 50 mm, or equivalent.[8][10]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Injection Volume: 5 µL.

  • MS/MS Detection: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM).

Mandatory Visualizations

MebeverineMetabolism Mebeverine Mebeverine Hydrolysis Esterase Hydrolysis Mebeverine->Hydrolysis Veratric_Acid Veratric Acid Hydrolysis->Veratric_Acid Mebeverine_Alcohol This compound (MAL) Hydrolysis->Mebeverine_Alcohol Oxidation1 Oxidation Mebeverine_Alcohol->Oxidation1 Mebeverine_Acid Mebeverine Acid (MAC) Oxidation1->Mebeverine_Acid Demethylation Demethylation Mebeverine_Acid->Demethylation Desmethyl_Mebeverine_Acid Desmethylmebeverine Acid (DMAC) Demethylation->Desmethyl_Mebeverine_Acid

Caption: Primary metabolic pathway of Mebeverine.

ExperimentalWorkflow start Start: Plasma Sample Collection add_is Add Internal Standard start->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer hplc_injection HPLC Injection supernatant_transfer->hplc_injection ms_detection MS/MS Detection hplc_injection->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis end End: Report Results data_analysis->end

Caption: Experimental workflow for mebeverine metabolite analysis.

References

Technical Support Center: Mebeverine Stability in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of mebeverine in biological fluids, with a special consideration for samples containing ethanol.

Frequently Asked Questions (FAQs)

Q1: How stable is mebeverine in biological fluids like blood and plasma?

A1: Mebeverine is highly unstable in biological fluids that contain esterases, such as blood and plasma.[1][2][3] It undergoes rapid enzymatic hydrolysis, breaking down into its primary metabolites: mebeverine alcohol and veratric acid.[1][2][3][4][5] Due to this inherent instability, the parent mebeverine drug is often undetectable in blood or plasma samples shortly after collection.[1][2][6] Analysis of mebeverine should be conducted as soon as possible after the specimen is obtained.[1][2][3]

Q2: Is mebeverine stable in all biological matrices?

A2: No, its stability varies significantly between matrices. While highly unstable in blood and plasma, mebeverine shows greater stability in aqueous solutions and urine.[1][2][3]

Q3: What is the impact of ethanol on the stability of mebeverine in biological samples?

Q4: What are the major metabolites of mebeverine that I should be looking for in my analysis?

A4: The primary metabolites of mebeverine are this compound and veratric acid, formed by the initial hydrolysis.[1][2][3][4][5] Further metabolism leads to the formation of other significant metabolites, including mebeverine acid and desmethylmebeverine acid.[4][9][10] In many studies, the concentration of these metabolites, rather than the parent drug, is measured to assess exposure to mebeverine.[1][2][11]

Troubleshooting Guide

Issue Encountered Possible Cause Recommended Solution
Undetectable or very low levels of parent mebeverine in plasma/blood samples. Rapid enzymatic hydrolysis of mebeverine by esterases in the biological matrix.[1][2][3][6]Analyze samples as quickly as possible after collection.[1][2][3] Consider quantifying the more stable metabolites (this compound, veratric acid, mebeverine acid) as markers of mebeverine exposure.[1][2] For sample storage, immediately freeze at -20°C or lower, although this may only slow, not completely halt, degradation.[2] The use of an esterase inhibitor like physostigmine sulfate has been shown to reduce hydrolysis in human plasma.[6]
Inconsistent results between replicate analyses of the same sample. Ongoing degradation of mebeverine during sample preparation and analysis. Differences in thaw times or temperatures can contribute to variability.[2]Standardize all sample handling procedures, including thawing protocols. Prepare samples immediately after thawing. Analyze all samples from a single study in the same batch to minimize inter-assay variability.
False-positive results for amphetamines in immunoassay screens. Mebeverine and its metabolite, this compound, can produce false-positive results in amphetamine immunoassays.[1][2][3]Confirm all positive immunoassay results with a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Protocol 1: HPLC Method for Mebeverine and its Degradation Products

This protocol is adapted from a stability-indicating HPLC method.[12][13]

  • Objective: To quantify mebeverine in the presence of its degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: Symmetry C18

    • Mobile Phase: A mixture of 50 mM KH2PO4, acetonitrile, and tetrahydrofuran (THF) in a 63:35:2 (v/v/v) ratio.[12][13]

    • Detection: UV detection at a specified wavelength (e.g., 263 nm has been used for mebeverine hydrochloride[14]).

  • Sample Preparation:

    • Forced degradation studies can be performed by exposing a standard solution of mebeverine (e.g., 500 µg/ml) to acidic (0.1 M or 1 M HCl), alkaline (0.1 M NaOH), and oxidative (3-30% H2O2) conditions.[12]

    • After incubation, neutralize acidic or alkaline solutions.

    • Dilute the sample with the mobile phase to the desired concentration for injection (e.g., 25 µg/ml).[12]

  • Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[12][13]

Protocol 2: Sample Handling and Storage for Mebeverine Analysis

This protocol provides best practices for handling biological samples for mebeverine analysis.

  • Blood/Plasma Collection:

    • Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).

    • To minimize enzymatic degradation, consider using an esterase inhibitor such as physostigmine sulfate, which has been shown to be effective in human plasma.[6] Note that sodium fluoride may not be an effective inhibitor.[1][2][3]

  • Sample Processing:

    • Process samples immediately after collection. Centrifuge blood samples to separate plasma.

    • If immediate analysis is not possible, freeze the plasma or serum at -20°C or, preferably, -70°C or -80°C for long-term stability.[2][15][16]

  • Storage:

    • Short-term storage of aqueous stock standards of mebeverine at -20°C is recommended. These should be freshly diluted in the required matrix for analysis.[2]

    • Long-term storage of biological samples should be at ultra-low temperatures (-70°C or -80°C) to minimize degradation.[15][16] Be aware that significant breakdown may still occur during long-term storage and the thawing process.[2]

Data Presentation

Table 1: Stability of Mebeverine Metabolites in Human Plasma

MetaboliteStorage ConditionDurationStability (% Recovery)
Mebeverine AcidRoom Temperature24 hours98.5% - 105.3%
Desmethyl Mebeverine AcidRoom Temperature24 hours99.2% - 104.7%
Mebeverine AcidFrozen (-20°C)98 days96.8% - 108.4%
Desmethyl Mebeverine AcidFrozen (-20°C)98 days97.5% - 106.2%
Mebeverine Acid3 Freeze-Thaw Cycles-95.1% - 107.6%
Desmethyl Mebeverine Acid3 Freeze-Thaw Cycles-96.3% - 105.9%
(Data adapted from a study on the stability of mebeverine metabolites in human plasma[9][17])

Visualizations

Mebeverine_Metabolism Mebeverine Mebeverine Hydrolysis Esterase-catalyzed Hydrolysis Mebeverine->Hydrolysis Mebeverine_Alcohol This compound Hydrolysis->Mebeverine_Alcohol Veratric_Acid Veratric Acid Hydrolysis->Veratric_Acid Oxidation Oxidation Mebeverine_Alcohol->Oxidation Mebeverine_Acid Mebeverine Acid Oxidation->Mebeverine_Acid Demethylation O-Demethylation Mebeverine_Acid->Demethylation Desmethyl_Mebeverine_Acid Desmethyl Mebeverine Acid Demethylation->Desmethyl_Mebeverine_Acid

Caption: Metabolic pathway of mebeverine in biological systems.

Sample_Handling_Workflow Start Start: Biological Sample Collection (Blood/Plasma) Immediate_Analysis Immediate Analysis? Start->Immediate_Analysis Analyze Perform Analysis (e.g., HPLC, LC-MS/MS) Immediate_Analysis->Analyze Yes Store Add Esterase Inhibitor (Optional) & Freeze Immediately (-20°C to -80°C) Immediate_Analysis->Store No End End: Data Acquisition Analyze->End Thaw Thaw Sample Rapidly & Process Immediately Store->Thaw Thaw->Analyze

Caption: Recommended workflow for handling biological samples for mebeverine analysis.

References

Technical Support Center: Analysis of Mebeverine and its Metabolites in the Presence of Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical measurement of mebeverine and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing these compounds, especially when ethanol is present in the samples.

Frequently Asked Questions (FAQs)

Q1: Why is the parent mebeverine drug often undetectable in plasma or blood samples?

A1: Mebeverine is an ester that undergoes rapid and extensive first-pass metabolism in the body. It is quickly hydrolyzed by esterases in the blood and liver into its primary metabolites: mebeverine alcohol and veratric acid.[1][2][3][4][5] This inherent instability means that the parent drug is rarely found in systemic circulation, making its direct measurement in plasma or blood samples exceedingly difficult.[2][3] Therefore, pharmacokinetic and bioequivalence studies typically focus on the quantification of its major metabolites.[6]

Q2: What are the primary metabolites of mebeverine that should be targeted for analysis?

A2: The primary metabolites of mebeverine are this compound (MAL) and veratric acid (VA). This compound can be further metabolized to mebeverine acid (MAC) and desmethylmebeverine acid (DMAC).[6][7][8] For a comprehensive pharmacokinetic assessment, it is recommended to quantify MAL, MAC, and DMAC.[6][9]

Q3: Can the presence of ethanol in a sample affect the stability of mebeverine and its metabolites?

A3: While mebeverine is known to be unstable in biological matrices due to enzymatic hydrolysis, the presence of a high concentration of ethanol can introduce additional stability challenges.[2][3] Specifically, there is a potential for transesterification of the veratric acid metabolite in the presence of ethanol, especially under acidic conditions, which could lead to the formation of ethyl veratrate. This would result in an underestimation of veratric acid. The stability of mebeverine and its metabolites in samples containing ethanol should be thoroughly validated.

Q4: Does ethanol interfere with sample preparation, such as protein precipitation?

A4: Yes, ethanol is a known protein precipitating agent.[4][10][11][12] If a biological sample contains a significant amount of ethanol, it may cause premature or incomplete protein precipitation. This can lead to the co-precipitation of the analytes of interest, resulting in lower recovery rates and inaccurate quantification. The protein precipitation step should be optimized and validated for samples containing varying concentrations of ethanol.

Q5: What are the potential matrix effects of ethanol in LC-MS/MS analysis?

A5: High concentrations of ethanol in a sample can cause significant matrix effects in LC-MS/MS analysis, leading to either ion suppression or enhancement.[13][14] This can affect the accuracy, precision, and sensitivity of the analytical method. It is crucial to evaluate the matrix effect of ethanol during method development and validation. The use of a stable isotope-labeled internal standard for each analyte is highly recommended to compensate for these effects.[14]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of mebeverine and its metabolites, with a special focus on challenges introduced by the presence of ethanol.

Problem Potential Cause(s) Troubleshooting Steps
Low or no detection of mebeverine metabolites 1. Analyte Instability: Mebeverine and its metabolites may have degraded due to improper sample handling or storage.[2][3]2. Poor Extraction Recovery: Inefficient extraction from the biological matrix.3. Ethanol-Induced Protein Co-precipitation: Analytes may have been trapped in the protein pellet during precipitation due to high ethanol content in the sample.[4][10][11]1. Ensure samples are processed as quickly as possible and stored at appropriate low temperatures. Perform stability studies under various conditions.2. Optimize the extraction method (e.g., pH, solvent choice, and volume). Consider solid-phase extraction (SPE) for cleaner extracts.3. For samples with high ethanol content, consider a dilution step before protein precipitation or explore alternative extraction techniques like liquid-liquid extraction (LLE) or SPE.
Inconsistent or non-reproducible results 1. Variable Matrix Effects: Inconsistent ion suppression or enhancement, potentially exacerbated by varying ethanol concentrations between samples.[13][14]2. Inconsistent Sample Preparation: Variations in extraction efficiency or protein precipitation.3. Instrumental Variability: Fluctuations in LC-MS/MS system performance.1. Use a stable isotope-labeled internal standard for each analyte to normalize for matrix effects.[14] Evaluate matrix effects across different batches of the biological matrix.2. Ensure precise and consistent execution of the sample preparation protocol. Use automated liquid handlers if available.3. Regularly perform system suitability tests and calibration checks.
Appearance of unexpected peaks in the chromatogram 1. Transesterification Product: Potential formation of ethyl veratrate from the reaction of veratric acid with ethanol.2. Metabolite Conjugates: Presence of glucuronide or sulfate conjugates of the metabolites.3. Contamination: Contaminants from sample collection tubes, solvents, or the instrument.1. Analyze for the presence of ethyl veratrate by acquiring its mass transition. If present, adjust sample preparation conditions (e.g., avoid acidic pH and high temperatures) to minimize its formation.2. Consider including a hydrolysis step (e.g., using β-glucuronidase) in the sample preparation to cleave conjugates and measure total metabolite concentrations.[15]3. Run blank samples to identify the source of contamination. Use high-purity solvents and pre-cleaned labware.
Poor peak shape (tailing, fronting, or splitting) 1. Column Overload: Injecting too high a concentration of the analyte.2. Inappropriate Mobile Phase: Mismatch between the sample solvent and the mobile phase.3. Column Degradation: Loss of stationary phase or contamination of the column frit.1. Dilute the sample or reduce the injection volume.2. Ensure the sample solvent is of similar or weaker strength than the initial mobile phase.3. Flush the column with a strong solvent. If the problem persists, replace the column.

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of mebeverine metabolites.

Sample Preparation: Protein Precipitation

This protocol is a starting point and should be optimized based on the specific matrix and analytical instrumentation.

  • Sample Thawing: Thaw frozen plasma or serum samples at room temperature. Vortex mix gently for 10 seconds.

  • Internal Standard Addition: To a 100 µL aliquot of the sample, add 10 µL of the internal standard working solution (containing stable isotope-labeled analogs of each metabolite). Vortex for 5 seconds.

  • Protein Precipitation: Add 400 µL of cold acetonitrile (or methanol) to the sample. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex for 15 seconds.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis Method

This is a general LC-MS/MS method that can be adapted for the simultaneous quantification of mebeverine metabolites.

  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A reversed-phase C18 or C8 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound (MAL)294.2135.1
Mebeverine Acid (MAC)280.2121.1
Desmethylmebeverine Acid (DMAC)266.2107.1
Ethyl Veratrate (potential interferent)211.1165.1
Internal Standard (e.g., MAL-d5)299.2135.1
Internal Standard (e.g., MAC-d3)283.2121.1
Internal Standard (e.g., DMAC-d3)269.2107.1

Note: The exact m/z values may vary slightly depending on the instrument and should be optimized.

Visualizations

Mebeverine Metabolism and Analytical Challenges

mebeverine_metabolism Mebeverine Mebeverine MAL This compound (MAL) Mebeverine->MAL Esterase Hydrolysis VA Veratric Acid (VA) Mebeverine->VA MAC Mebeverine Acid (MAC) MAL->MAC Oxidation DMAC Desmethylmebeverine Acid (DMAC) MAL->DMAC Demethylation Analysis LC-MS/MS Analysis MAL->Analysis EthylVeratrate Ethyl Veratrate (Interferent) VA->EthylVeratrate Transesterification VA->Analysis MAC->Analysis DMAC->Analysis Ethanol Ethanol Ethanol->EthylVeratrate EthylVeratrate->Analysis

Caption: Mebeverine metabolism and potential interference by ethanol.

Troubleshooting Workflow for Low Analyte Recovery

troubleshooting_workflow Start Start: Low Analyte Recovery CheckStability Assess Analyte Stability in Sample Matrix Start->CheckStability OptimizeStorage Optimize Sample Storage and Handling Procedures CheckStability->OptimizeStorage Degradation Observed CheckExtraction Evaluate Extraction Efficiency CheckStability->CheckExtraction Stable OptimizeStorage->CheckExtraction OptimizeExtraction Modify Extraction Method (pH, Solvent, Technique) CheckExtraction->OptimizeExtraction Low Recovery CheckEthanolEffect Investigate Ethanol-Induced Protein Precipitation CheckExtraction->CheckEthanolEffect Good Recovery (in control samples) OptimizeExtraction->CheckEthanolEffect DiluteSample Dilute Sample Prior to Protein Precipitation CheckEthanolEffect->DiluteSample Precipitation Observed End End: Improved Recovery CheckEthanolEffect->End No Precipitation (Issue Elsewhere) AlternativeMethod Use Alternative Method (LLE, SPE) DiluteSample->AlternativeMethod Recovery Still Low DiluteSample->End AlternativeMethod->End

Caption: Logical workflow for troubleshooting low analyte recovery.

References

Technical Support Center: Optimizing Mebeverine Dosage in Chronic Alcohol Consumption

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the optimal dosage of Mebeverine in patients with a history of chronic alcohol consumption.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of Mebeverine?

Mebeverine undergoes rapid and extensive first-pass metabolism, primarily through hydrolysis by esterases in the liver and blood plasma. This hydrolysis cleaves the ester bond, yielding two main metabolites: Mebeverine alcohol and veratric acid.[1] Due to this rapid breakdown, the parent Mebeverine drug is often undetectable in plasma following oral administration.[1]

Q2: How might chronic alcohol consumption theoretically influence Mebeverine metabolism?

Chronic alcohol consumption is known to alter the activity of various drug-metabolizing enzymes, which could theoretically impact Mebeverine's pharmacokinetics:

  • Esterase Activity: The initial hydrolysis of Mebeverine is carried out by carboxylesterases (CES). Studies have shown that chronic alcohol consumption can inhibit the activity of certain CES isoforms, such as CES1.[2][3][4] A reduction in esterase activity could potentially slow the initial breakdown of Mebeverine, leading to higher plasma concentrations of the parent drug, although this is less likely given its rapid hydrolysis.

  • Cytochrome P450 (CYP) Enzyme Induction/Inhibition: Chronic alcohol use is a well-known inducer of CYP2E1 and can also alter the expression and activity of other CYP isoforms, including CYP2D6 and CYP3A4.[5] These enzymes are crucial for the metabolism of a vast array of drugs. If this compound or veratric acid are substrates for these CYPs, their clearance could be accelerated or reduced, affecting their plasma concentrations and duration of action.

  • UDP-Glucuronosyltransferase (UGT) Activity: Chronic alcohol consumption has been shown to upregulate the expression of certain UGT enzymes.[6][7] Glucuronidation is a common phase II metabolic pathway that facilitates the excretion of drugs and their metabolites. If Mebeverine's metabolites undergo glucuronidation, their elimination could be enhanced in individuals with chronic alcohol use.

Q3: Are there any clinical studies directly investigating the interaction between Mebeverine and chronic alcohol consumption?

To date, a comprehensive review of the available literature has not revealed any clinical studies specifically designed to evaluate the impact of chronic alcohol consumption on the pharmacokinetics or pharmacodynamics of Mebeverine. This represents a significant knowledge gap and underscores the importance of conducting such research to ensure safe and effective dosing in this patient population.

Troubleshooting Guides for Experimental Research

Issue 1: Inconsistent Mebeverine Metabolite Levels in In Vitro Assays with Liver Microsomes from Chronic Alcohol-Exposed Animal Models.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Altered Enzyme Activity: Chronic alcohol exposure can lead to variable induction or inhibition of specific CYP and UGT enzymes in liver microsomes.1. Enzyme Phenotyping: Characterize the specific CYP and UGT enzyme activities in your microsomal preparations using probe substrates. 2. Normalization: Normalize the rate of Mebeverine metabolite formation to the activity of specific enzymes to account for inter-individual variability. 3. Control Groups: Include microsomes from alcohol-naive animals and animals treated with known inducers/inhibitors of relevant enzymes as controls.
Cofactor Depletion: In vitro reactions are dependent on the availability of cofactors like NADPH for CYP enzymes and UDPGA for UGT enzymes.1. Cofactor Concentration: Ensure that cofactor concentrations are not rate-limiting in your assay. Titrate cofactor concentrations to determine the optimal level. 2. Regenerating System: Use an NADPH-regenerating system to maintain a constant supply of this cofactor throughout the incubation period.
Substrate/Metabolite Instability: Mebeverine and its metabolites may be unstable under certain experimental conditions.1. Stability Assessment: Perform stability studies of Mebeverine and its synthesized metabolite standards in the assay buffer and microsomal matrix without cofactors. 2. Time-Course Analysis: Conduct short-duration incubations to minimize potential degradation.
Issue 2: High Variability in Mebeverine Pharmacokinetic Parameters in an In Vivo Animal Model of Chronic Alcohol Consumption.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Alcohol Exposure: Variability in alcohol intake among animals can lead to different levels of enzyme induction/inhibition.1. Controlled Dosing: Utilize a liquid diet model or controlled gavage for alcohol administration to ensure consistent intake.[8][9] 2. Blood Alcohol Monitoring: Regularly monitor blood alcohol concentrations to confirm consistent exposure levels.
Genetic Variability: Genetic polymorphisms in drug-metabolizing enzymes within the animal strain can contribute to pharmacokinetic variability.1. Strain Selection: Use an inbred animal strain to minimize genetic variability. 2. Genotyping: If feasible, genotype the animals for known polymorphisms in relevant drug-metabolizing enzymes.
Pathophysiological Changes: Chronic alcohol consumption can lead to liver damage, which can affect drug metabolism.1. Liver Function Tests: Monitor liver function markers (e.g., ALT, AST) in the animals to assess the extent of liver injury. 2. Histopathology: Perform histological analysis of liver tissue at the end of the study to correlate pharmacokinetic changes with the degree of liver damage.

Experimental Protocols

Protocol 1: In Vitro Metabolism of Mebeverine in Human Liver Microsomes

Objective: To determine the metabolic profile of Mebeverine and identify the major metabolites formed by human liver microsomes.

Materials:

  • Human liver microsomes (pooled from multiple donors)

  • Mebeverine hydrochloride

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • UDPGA

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

  • HPLC-MS/MS system

Methodology:

  • Prepare a stock solution of Mebeverine in a suitable solvent (e.g., methanol or DMSO).

  • In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), Mebeverine (final concentration 1 µM), and phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and UDPGA (final concentration 2 mM).

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by HPLC-MS/MS to identify and quantify Mebeverine and its metabolites.[10][11][12][13]

Protocol 2: In Vivo Pharmacokinetic Study of Mebeverine in a Rat Model of Chronic Alcohol Consumption

Objective: To evaluate the effect of chronic alcohol consumption on the pharmacokinetic profile of Mebeverine and its major metabolites.

Animal Model:

  • Establish a chronic alcohol consumption model in male Wistar rats using a liquid diet containing ethanol for 4-6 weeks.[8][9] A control group will receive an isocaloric liquid diet without ethanol.

Methodology:

  • After the chronic alcohol exposure period, administer a single oral dose of Mebeverine hydrochloride (e.g., 20 mg/kg) to both the alcohol-fed and control groups.

  • Collect blood samples via tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Process the blood samples to obtain plasma.

  • Extract Mebeverine and its metabolites from the plasma samples using protein precipitation or liquid-liquid extraction.

  • Quantify the concentrations of Mebeverine, this compound, and veratric acid in the plasma samples using a validated HPLC-MS/MS method.[10][11][12][13]

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, clearance) for each analyte in both groups using non-compartmental analysis.

  • Statistically compare the pharmacokinetic parameters between the alcohol-fed and control groups to determine the impact of chronic alcohol consumption.

Data Presentation

Table 1: In Vitro Metabolic Stability of Mebeverine in Human Liver Microsomes

Parameter Mebeverine Positive Control (e.g., Verapamil)
Half-life (t1/2, min)
Intrinsic Clearance (CLint, µL/min/mg protein)

Table 2: Pharmacokinetic Parameters of Mebeverine and its Metabolites in Control vs. Chronic Alcohol-Fed Rats

Parameter Analyte Control Group (Mean ± SD) Chronic Alcohol Group (Mean ± SD) p-value
Cmax (ng/mL) This compound
Veratric Acid
Tmax (h) This compound
Veratric Acid
AUC0-t (ng*h/mL) This compound
Veratric Acid
t1/2 (h) This compound
Veratric Acid
CL/F (mL/h/kg) This compound
Veratric Acid

Visualizations

Mebeverine_Metabolism Mebeverine Mebeverine Mebeverine_Alcohol This compound Mebeverine->Mebeverine_Alcohol Esterases (e.g., CES1, CES2) Veratric_Acid Veratric Acid Mebeverine->Veratric_Acid Esterases (e.g., CES1, CES2) PhaseII_MA Phase II Metabolites (e.g., Glucuronides) Mebeverine_Alcohol->PhaseII_MA CYPs (e.g., CYP2D6, CYP3A4) UGTs PhaseII_VA Phase II Metabolites (e.g., Glucuronides) Veratric_Acid->PhaseII_VA UGTs Excretion Excretion PhaseII_MA->Excretion PhaseII_VA->Excretion

Caption: Proposed metabolic pathway of Mebeverine.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies HLM Human Liver Microsomes Incubation Incubation with Mebeverine + Cofactors (NADPH, UDPGA) HLM->Incubation Analysis_vitro HPLC-MS/MS Analysis Incubation->Analysis_vitro Metabolite_ID Metabolite Identification & Stability Assessment Analysis_vitro->Metabolite_ID PK_Analysis Pharmacokinetic Analysis Metabolite_ID->PK_Analysis Inform Animal_Model Chronic Alcohol Rat Model & Control Group Dosing Oral Administration of Mebeverine Animal_Model->Dosing Sampling Blood Sampling Dosing->Sampling Analysis_vivo Plasma Extraction & HPLC-MS/MS Analysis Sampling->Analysis_vivo Analysis_vivo->PK_Analysis

Caption: Experimental workflow for investigating Mebeverine metabolism.

References

Validation & Comparative

A Comparative Analysis of Alcohol Interactions with Mebeverine and Other Antispasmodic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the interactions between alcohol and various antispasmodic drugs, with a primary focus on mebeverine. The information presented is intended to support research, scientific analysis, and drug development by summarizing available data on pharmacodynamic and pharmacokinetic interactions, detailing experimental methodologies, and visualizing relevant biological pathways.

Executive Summary

Antispasmodic agents are a class of drugs used to relieve cramps or spasms of the stomach and intestines. Given their common use, understanding their potential interactions with alcohol is crucial for patient safety and drug development. This guide examines the available evidence for alcohol interactions with mebeverine and compares it with other commonly prescribed antispasmodics, including dicyclomine, hyoscine butylbromide, otilonium bromide, and pinaverium bromide.

While clinical data on direct comparative studies are limited, this guide synthesizes existing information to highlight key differences in their mechanisms of action and known or potential interactions with ethanol. Particular attention is given to effects on the central nervous system (CNS), such as drowsiness and dizziness, which can be exacerbated by alcohol.

Comparative Overview of Alcohol Interactions

The following table summarizes the known or anticipated interactions of selected antispasmodics with alcohol. It is important to note that quantitative comparative data from head-to-head clinical trials are largely unavailable in the public domain. The information presented is collated from drug information resources, animal studies, and studies on related compounds.

Antispasmodic AgentKnown/Potential Interaction with AlcoholReported/Potential CNS Effects with AlcoholSource of Information
Mebeverine In vitro and in vivo animal studies suggest an absence of interaction with ethanol.[1] General advice suggests alcohol can be consumed.May worsen IBS symptoms; potential to mask dizziness.[2]Animal studies, general drug information.
Dicyclomine Advised to avoid alcohol.[3][4]Increased risk of drowsiness and dizziness.[3][5]Drug interaction databases, health advisories.
Hyoscine Butylbromide Advised to avoid alcohol.[6][7]Can cause sleepiness, which is exacerbated by alcohol.[7]Drug information leaflets, health advisories.
Otilonium Bromide No specific information found on alcohol interaction.N/AN/A
Pinaverium Bromide No specific information found on alcohol interaction.N/AN/A

Signaling Pathways and Mechanisms of Action

The differing potential for alcohol interaction among antispasmodics can be partly understood by examining their distinct mechanisms of action.

Mebeverine

Mebeverine's mechanism is considered multifactorial, with a direct action on the smooth muscle of the gastrointestinal tract. It is believed to have an anesthetic effect and may influence calcium channels and muscarinic receptors.

Mebeverine's multifaceted mechanism of action.
Dicyclomine and Hyoscine Butylbromide (Anticholinergics)

Dicyclomine and hyoscine butylbromide are anticholinergic agents that act as competitive antagonists at muscarinic acetylcholine receptors in the gastrointestinal tract, leading to smooth muscle relaxation. Their potential to cause CNS side effects like drowsiness is due to their action on muscarinic receptors, which can be potentiated by the CNS depressant effects of alcohol.

Anticholinergic_Pathway cluster_GI Gastrointestinal Tract cluster_CNS Central Nervous System ACh_GI Acetylcholine (ACh) M_Receptor_GI Muscarinic Receptor (e.g., M3) ACh_GI->M_Receptor_GI PLC_GI Phospholipase C (PLC) M_Receptor_GI->PLC_GI Activates IP3_GI IP3 PLC_GI->IP3_GI Generates Ca_Release_GI Ca2+ Release from SR IP3_GI->Ca_Release_GI Stimulates Contraction_GI Smooth Muscle Contraction Ca_Release_GI->Contraction_GI Leads to Anticholinergic_GI Dicyclomine / Hyoscine Anticholinergic_GI->M_Receptor_GI Blocks Alcohol_CNS Alcohol GABA_A GABA-A Receptor Alcohol_CNS->GABA_A Potentiates Neuronal_Inhibition Neuronal Inhibition (Drowsiness, Dizziness) GABA_A->Neuronal_Inhibition Anticholinergic_CNS Dicyclomine / Hyoscine (if BBB crossed) M_Receptor_CNS Muscarinic Receptor Anticholinergic_CNS->M_Receptor_CNS Blocks Arousal Arousal/Alertness M_Receptor_CNS->Arousal Ca_Channel_Blocker_Pathway Depolarization Cell Membrane Depolarization L_Type_Ca_Channel L-type Ca2+ Channel Depolarization->L_Type_Ca_Channel Opens Ca_Influx Ca2+ Influx L_Type_Ca_Channel->Ca_Influx Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Influx->Ca_Calmodulin Forms MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates Myosin_LC_P Phosphorylated Myosin Light Chain MLCK->Myosin_LC_P Phosphorylates Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Ca_Blocker Otilonium / Pinaverium Ca_Blocker->L_Type_Ca_Channel Blocks Experimental_Workflow cluster_screening Participant Screening cluster_protocol Double-Blind, Placebo-Controlled, Crossover Design cluster_treatment_arms Treatment Arms (example) cluster_assessment Psychomotor and Cognitive Assessment cluster_tests Test Battery Inclusion_Exclusion Inclusion/Exclusion Criteria Met (e.g., social drinkers, no contraindications) Randomization Randomization to Treatment Sequence Inclusion_Exclusion->Randomization Arm1 Antispasmodic + Placebo Alcohol Randomization->Arm1 Arm2 Placebo Drug + Alcohol Randomization->Arm2 Arm3 Antispasmodic + Alcohol Randomization->Arm3 Arm4 Placebo Drug + Placebo Alcohol Randomization->Arm4 Washout Washout Period Baseline Baseline Testing Arm1->Baseline Post_Dose Post-Dosing Testing at Multiple Time Points Baseline->Post_Dose CRT Choice Reaction Time (CRT) Post_Dose->CRT DAT Divided Attention Task (DAT) Post_Dose->DAT DSST Digit Symbol Substitution Test (DSST) Post_Dose->DSST Driving_Sim Driving Simulator Performance Post_Dose->Driving_Sim

References

Mebeverine in Alcoholic Patients: A Comparative Analysis of Efficacy for Gastrointestinal Symptoms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic alcohol consumption is a significant contributor to a spectrum of gastrointestinal (GI) disorders, frequently presenting with symptoms of abdominal pain, cramping, and altered bowel habits that often overlap with Irritable Bowel Syndrome (IBS). Mebeverine, an antispasmodic agent, is commonly prescribed for IBS.[1][2][3] This guide provides a comparative analysis of Mebeverine's efficacy, with a specific focus on its potential application in patients with alcohol-induced GI symptoms. While direct clinical trial data in this specific subpopulation is currently lacking, this document synthesizes available information on Mebeverine's mechanism of action, general efficacy in IBS, and compares it with alternative treatments, providing a framework for future research and drug development.

Mechanism of Action: Mebeverine and its Relevance in Alcoholic Patients

Mebeverine is a musculotropic antispasmodic that acts directly on the smooth muscle of the gastrointestinal tract, relieving spasms without affecting normal gut motility.[4] Its primary mechanisms of action include:

  • Inhibition of Calcium Influx: Mebeverine blocks calcium channels in smooth muscle cells, reducing the influx of calcium and thereby relaxing the muscles and preventing spasms.[5]

  • Sodium Channel Modulation: It also affects sodium channels, which can alter the electrical activity of smooth muscle, leading to decreased excitability and fewer spasms.[5]

  • Local Anesthetic Effect: Mebeverine exhibits a local anesthetic effect, which can help reduce the sensitivity of gut muscles to stimuli that might trigger pain and spasms.[5]

  • Autonomic Nervous System Modulation: It may help in restoring the balance between the sympathetic and parasympathetic nervous systems, which can be disrupted in functional bowel disorders.[5]

Chronic alcohol consumption can lead to esophageal and gastric dysmotility and disrupt intestinal barrier function.[6] The smooth muscle relaxing properties of Mebeverine could theoretically counteract the alcohol-induced dysmotility, offering symptomatic relief.

Comparative Efficacy of Mebeverine

While specific data for alcoholic patients is unavailable, numerous studies have evaluated Mebeverine's efficacy in the general IBS population. A systematic review of 22 studies concluded that Mebeverine is an effective treatment option for IBS, with a good safety profile and a low frequency of adverse effects.[2][7][8] Six of the reviewed studies reported a significant decrease in abdominal pain after Mebeverine treatment.[2][7][8]

However, another meta-analysis of eight randomized trials found that the clinical improvement and relief of abdominal pain with Mebeverine were not statistically significant compared to placebo.[9][10] This highlights the variability in study outcomes and the need for well-defined patient populations in clinical trials.

Mebeverine vs. Other Antispasmodics

Several other antispasmodic agents are used to treat IBS symptoms. A direct comparison is essential for informed clinical decision-making.

FeatureMebeverineDicyclomineHyoscine (Buscopan)
Mechanism of Action Direct smooth muscle relaxant (musculotropic)[4]Anticholinergic (blocks muscarinic receptors)[11]Anticholinergic (antimuscarinic)
Primary Indication Irritable Bowel Syndrome[1][12]Gastrointestinal spasms[11]Abdominal cramps
Onset of Action 1 to 3 hours[4]Not specified in provided resultsWithin 15 minutes
Systemic Side Effects Minimal anticholinergic effects[9]Can cause dry mouth and other anticholinergic effects[11]Can cause typical anticholinergic side effects
Clinical Efficacy Some studies show significant pain reduction, others do not find a significant difference from placebo[2][7][8][9][10]Meta-analysis showed significant improvement in pain[11]Effective in improving IBS symptoms

Experimental Protocols

To validate the efficacy of Mebeverine in alcoholic patients, a randomized, double-blind, placebo-controlled clinical trial would be the gold standard. Below is a proposed experimental protocol framework.

Hypothetical Phase III Clinical Trial Protocol: Mebeverine for Alcohol-Induced Functional Bowel Disorders

1. Study Objective: To evaluate the efficacy and safety of Mebeverine hydrochloride in providing symptomatic relief for patients with functional bowel disorders associated with chronic alcohol consumption.

2. Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[13]

3. Participant Population:

  • Inclusion Criteria:
  • Adults aged 18-65 years.
  • Diagnosis of a functional bowel disorder according to Rome IV criteria.
  • History of chronic alcohol consumption (defined as >14 drinks/week for men and >7 drinks/week for women).
  • Abdominal pain score of ≥ 3 on a 10-point scale at baseline.
  • Exclusion Criteria:
  • Presence of organic gastrointestinal disease.
  • History of pancreatitis or liver cirrhosis.
  • Current use of other antispasmodic medications.

4. Interventions:

  • Treatment Group: Mebeverine hydrochloride 200 mg sustained-release capsules, twice daily.
  • Control Group: Placebo capsules, twice daily.

5. Outcome Measures:

  • Primary Endpoint: Proportion of patients who are responders, defined as a ≥30% reduction in the weekly average of worst abdominal pain score for at least 6 of the 12 treatment weeks.
  • Secondary Endpoints:
  • Change from baseline in weekly average stool frequency and consistency (using the Bristol Stool Form Scale).
  • Change from baseline in global assessment of symptoms.
  • Incidence and severity of adverse events.

6. Assessments:

  • Daily electronic diary for recording abdominal pain, stool characteristics, and global symptoms.
  • Clinic visits at baseline, week 4, week 8, and week 12 for safety and efficacy assessments.

Signaling Pathways and Workflows

To visualize the proposed mechanisms and experimental processes, the following diagrams are provided in DOT language.

mebeverine_mechanism Ca_channel Voltage-gated Ca2+ Channel Contraction Muscle Contraction Ca_channel->Contraction Ca2+ influx leads to Na_channel Na+ Channel Na_channel->Contraction Na+ influx contributes to Relaxation Muscle Relaxation Mebeverine Mebeverine Mebeverine->Ca_channel Blocks Mebeverine->Na_channel

Caption: Mechanism of Mebeverine on Smooth Muscle Cells.

clinical_trial_workflow Start Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Start->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Group A: Mebeverine 200mg BID Randomization->Group_A 1:1 Group_B Group B: Placebo BID Randomization->Group_B Treatment 12-Week Treatment Period Group_A->Treatment Group_B->Treatment Data_Collection Daily eDiary: - Abdominal Pain - Stool Characteristics - Global Symptoms Treatment->Data_Collection Follow_up Clinic Visits (Weeks 4, 8, 12) Treatment->Follow_up Analysis Data Analysis: - Primary Endpoint - Secondary Endpoints Data_Collection->Analysis Follow_up->Analysis End Study Conclusion Analysis->End

Caption: Hypothetical Clinical Trial Workflow.

Conclusion and Future Directions

Mebeverine presents a plausible therapeutic option for managing GI symptoms in alcoholic patients due to its direct action on smooth muscle. However, the absence of specific clinical data in this population necessitates caution. The provided comparative analysis and hypothetical trial protocol offer a foundational framework for researchers and drug development professionals. Future research should focus on conducting well-designed clinical trials to definitively establish the efficacy and safety of Mebeverine in patients with alcohol-induced gastrointestinal disorders. Such studies will be crucial in guiding evidence-based treatment strategies for this underserved patient group.

References

Comparative Analysis of Mebeverine and Otilonium Bromide: Alcohol Interaction Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Mebeverine and Otilonium Bromide, focusing on their interaction with alcohol. The information is intended to support research, clinical evaluation, and drug development activities by presenting available data on their pharmacokinetics, pharmacodynamics, and adverse effect profiles when co-administered with ethanol.

Introduction

Mebeverine and Otilonium Bromide are both musculotropic antispasmodic agents utilized in the management of irritable bowel syndrome (IBS). While they share a therapeutic indication, their distinct pharmacological properties may result in different interaction profiles with alcohol. This guide synthesizes the available evidence to provide a comparative overview.

Data Presentation: Comparative Profile

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of Mebeverine and Otilonium Bromide, along with their known interactions with alcohol and potential side effects that could be exacerbated by concurrent alcohol consumption.

Table 1: Pharmacokinetic and Alcohol Interaction Profile

ParameterMebeverineOtilonium Bromide
Bioavailability Rapidly and completely absorbed, but extensive first-pass metabolism.[1]Poor systemic absorption (Bioavailability: ~3-5%).[2][3][4]
Metabolism Primarily metabolized by esterases to veratric acid and mebeverine alcohol.[1][5][6]Information on specific metabolizing enzymes is limited; primarily exerts local action in the gut.[7][8]
Elimination Half-life The main metabolite, DMAC, has a steady-state elimination half-life of approximately 2.45 hours.[1][5]Not well-defined due to low systemic absorption.
Excretion Metabolites are almost completely excreted in the urine.[1][5]Primarily excreted in feces (95-97%).[3]
Known Alcohol Interaction In vitro and in vivo animal studies have shown no interaction between mebeverine hydrochloride and ethanol.[1][5] It is generally considered safe to consume alcohol with Mebeverine.[9][10][11]The interaction with alcohol is unknown; caution is advised.[12]

Table 2: Comparative Adverse Effects Potentially Influenced by Alcohol

Adverse EffectMebeverineOtilonium BromidePotential for Additive/Synergistic Effects with Alcohol
Dizziness Reported as a possible side effect.[13][14]Reported as a possible side effect.[12][15][16]High: Alcohol is a known central nervous system depressant that can cause dizziness.
Headache Reported as a possible side effect.[14]Reported as a possible side effect.[12][15][16]Moderate: Alcohol can also induce headaches.
Gastrointestinal Disturbances (Nausea, Vomiting) Can occur, though generally mild.[13]Can occur, though generally mild.[12][15][16]Moderate: Alcohol can irritate the gastric mucosa, potentially worsening these symptoms.
Hypersensitivity Reactions Rare, but can include skin rashes and anaphylactic reactions.[5][17]Allergic reactions such as rash and itching have been reported.[16]Low: Unlikely to be directly synergistic, but alcohol-induced vasodilation could potentially exacerbate skin reactions.
Cardiovascular Effects (e.g., Tachycardia) Decreased pulse rate has been reported.[14]Tachycardia has been reported as a rare side effect.[16]Variable: Alcohol can have complex effects on heart rate.

Signaling Pathways

The mechanisms of action for Mebeverine and Otilonium Bromide, while both targeting gastrointestinal smooth muscle, involve different pathways.

mebeverine_pathway cluster_membrane Smooth Muscle Cell Membrane Na_channel Sodium Channels Contraction Muscle Contraction Na_channel->Contraction Depolarization Relaxation Muscle Relaxation Ca_channel Calcium Channels Ca_channel->Contraction Ca²⁺ influx Muscarinic_receptor Muscarinic Receptors (weak affinity) Muscarinic_receptor->Contraction Signal Transduction Mebeverine Mebeverine Mebeverine->Na_channel Inhibits Mebeverine->Ca_channel Inhibits Ca²⁺ influx Mebeverine->Muscarinic_receptor Weakly antagonizes Mebeverine->Relaxation Promotes otilonium_bromide_pathway cluster_membrane Smooth Muscle Cell Membrane L_Ca_channel L-type Calcium Channels Contraction Muscle Contraction L_Ca_channel->Contraction Ca²⁺ influx Relaxation Muscle Relaxation T_Ca_channel T-type Calcium Channels T_Ca_channel->Contraction Ca²⁺ influx Muscarinic_receptor Muscarinic Receptors Muscarinic_receptor->Contraction Signal Transduction NK2_receptor Tachykinin NK₂ Receptors NK2_receptor->Contraction Signal Transduction Otilonium Otilonium Bromide Otilonium->L_Ca_channel Blocks Otilonium->T_Ca_channel Blocks Otilonium->Muscarinic_receptor Antagonizes Otilonium->NK2_receptor Antagonizes Otilonium->Relaxation Promotes experimental_workflow cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization & Treatment Arms cluster_assessment Phase 3: Assessments (per arm) Screening Screening of Healthy Volunteers (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Arm_A Arm A: Mebeverine + Alcohol Randomization->Arm_A Arm_B Arm B: Otilonium Bromide + Alcohol Randomization->Arm_B Arm_C Arm C: Placebo + Alcohol Randomization->Arm_C Arm_D Arm D: Mebeverine + Placebo Beverage Randomization->Arm_D Arm_E Arm E: Otilonium Bromide + Placebo Beverage Randomization->Arm_E PK_Sampling Pharmacokinetic Sampling (Blood/Plasma) Arm_A->PK_Sampling Arm_B->PK_Sampling Arm_C->PK_Sampling Arm_D->PK_Sampling Arm_E->PK_Sampling Washout Washout Period Crossover Crossover to Next Arm Washout->Crossover Crossover->Arm_A Repeat for all arms Crossover->Arm_B Repeat for all arms Crossover->Arm_C Repeat for all arms Crossover->Arm_D Repeat for all arms Crossover->Arm_E Repeat for all arms Data_Analysis Data Analysis & Comparison Crossover->Data_Analysis After all arms completed PD_Tests Pharmacodynamic Tests (Psychomotor, Cognitive) PK_Sampling->PD_Tests Safety_Monitoring Safety Monitoring (AEs, Vitals) PD_Tests->Safety_Monitoring Safety_Monitoring->Washout

References

Comparative Analysis of Mebeverine and Other Smooth Muscle Relaxants with Ethanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of mebeverine and other commonly prescribed smooth muscle relaxants—dicyclomine, pinaverium bromide, and otilonium bromide—with a specific focus on their interactions with ethanol. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of available data, experimental methodologies, and the underlying signaling pathways.

Executive Summary

The interaction of smooth muscle relaxants with ethanol is a critical consideration in drug development and clinical practice due to the potential for additive or synergistic effects, particularly on the central nervous system (CNS). This guide summarizes the known interactions of mebeverine, dicyclomine, pinaverium bromide, and otilonium bromide with ethanol. Notably, while warnings exist for dicyclomine and pinaverium bromide regarding enhanced CNS depression, clinical and preclinical data for mebeverine suggest a lack of significant interaction with ethanol. Data for otilonium bromide is limited. Direct comparative studies with quantitative data are scarce in publicly available literature.

Data Presentation: Comparative Analysis

The following tables summarize the available information on the interaction of the selected smooth muscle relaxants with ethanol. It is important to note that direct comparative clinical trial data is limited, and much of the information is derived from product monographs, general pharmacological principles, and a limited number of specific studies.

Table 1: Comparison of Ethanol Interaction Potential

Drug Reported Interaction with Ethanol Primary Effect of Interaction Evidence Level
Mebeverine No interaction demonstrated in in-vitro and in-vivo animal studies[1]Not applicablePreclinical
Dicyclomine Moderate interactionIncreased drowsiness and dizziness[2][3]Clinical (warnings based on class effect)
Pinaverium Bromide Potential interactionIncreased dizziness and drowsinessClinical (precautionary advice)
Otilonium Bromide Unknown/Limited dataGeneral precaution to avoid alcoholPrecautionary

Table 2: Pharmacodynamic and Pharmacokinetic Profiles

Drug Mechanism of Action Metabolism Known Pharmacokinetic Interaction with Ethanol
Mebeverine Direct musculotropic antispasmodic; may affect calcium and sodium channels; local anesthetic effect[4][5]Rapidly metabolized by esterases to veratric acid and mebeverine alcohol[1][6]No significant interaction reported in preclinical studies[1]
Dicyclomine Anticholinergic (antimuscarinic) and direct musculotropic effects[7]Not extensively detailed in available literature.Additive CNS depression (pharmacodynamic)[8][9]
Pinaverium Bromide L-type calcium channel blocker in gastrointestinal smooth muscle[10]Not extensively detailed in available literature.Additive CNS depression (pharmacodynamic, precautionary)
Otilonium Bromide L-type and T-type calcium channel blocker; M2/M3 muscarinic and NK2 tachykinin receptor antagonist[11]Poor systemic absorption[12]No specific studies found.

Experimental Protocols

Objective: To evaluate the pharmacodynamic and pharmacokinetic interaction between a smooth muscle relaxant (e.g., mebeverine) and ethanol in healthy adult volunteers.

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Participants: Healthy adult volunteers, aged 18-45, with no history of alcohol or drug abuse, and normal baseline clinical parameters.

Treatment Arms:

  • Treatment A: Smooth muscle relaxant + Placebo beverage

  • Treatment B: Placebo drug + Ethanol

  • Treatment C: Smooth muscle relaxant + Ethanol

  • Treatment D: Placebo drug + Placebo beverage

Methodology:

  • Dosing: Participants receive a single oral dose of the smooth muscle relaxant or a matching placebo. After a specified time (based on the drug's Tmax), they consume either an ethanol beverage (e.g., 0.5 g/kg body weight) or a matching placebo beverage over a short period (e.g., 20 minutes).

  • Pharmacodynamic Assessments: A battery of psychomotor and cognitive tests are performed at baseline and at regular intervals post-dosing. These may include:

    • Choice Reaction Time: To assess cognitive processing speed and motor responsiveness.

    • Digit Symbol Substitution Test (DSST): To evaluate cognitive function, attention, and processing speed.

    • Body Sway Test: To measure postural stability.

    • Visual Analogue Scales (VAS): For subjective ratings of drowsiness, dizziness, and intoxication.

  • Pharmacokinetic Assessments: Blood samples are collected at predefined time points to determine the plasma concentrations of the smooth muscle relaxant, its metabolites, and ethanol. Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated for both the drug and ethanol, with and without co-administration.

  • Safety Monitoring: Vital signs (blood pressure, heart rate), adverse events, and clinical laboratory tests are monitored throughout the study.

  • Washout Period: A sufficient washout period (e.g., 7-14 days) is implemented between treatment periods to ensure complete elimination of the drug and ethanol from the body.

Statistical Analysis: The pharmacodynamic and pharmacokinetic parameters are compared between the different treatment arms using appropriate statistical methods (e.g., ANOVA for crossover design) to determine the presence and magnitude of any interaction.

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the mechanisms of action of the smooth muscle relaxants and a typical experimental workflow for a drug-ethanol interaction study.

cluster_mebeverine Mebeverine cluster_dicyclomine Dicyclomine cluster_pinaverium Pinaverium Bromide cluster_otilonium Otilonium Bromide mebeverine Mebeverine na_channel Sodium Channels mebeverine->na_channel Inhibition ca_channel_m Calcium Channels mebeverine->ca_channel_m Inhibition smooth_muscle_m Smooth Muscle Cell relaxation_m Relaxation smooth_muscle_m->relaxation_m dicyclomine Dicyclomine m3_receptor M3 Muscarinic Receptor dicyclomine->m3_receptor Antagonism bradykinin_receptor Bradykinin Receptor dicyclomine->bradykinin_receptor Antagonism histamine_receptor Histamine Receptor dicyclomine->histamine_receptor Antagonism smooth_muscle_d Smooth Muscle Cell relaxation_d Relaxation smooth_muscle_d->relaxation_d pinaverium Pinaverium Bromide l_type_ca L-type Calcium Channel pinaverium->l_type_ca Blockade smooth_muscle_p Smooth Muscle Cell relaxation_p Relaxation smooth_muscle_p->relaxation_p otilonium Otilonium Bromide l_type_ca_o L-type Calcium Channel otilonium->l_type_ca_o Blockade t_type_ca_o T-type Calcium Channel otilonium->t_type_ca_o Blockade m2_m3_receptor M2/M3 Muscarinic Receptors otilonium->m2_m3_receptor Antagonism nk2_receptor NK2 Tachykinin Receptor otilonium->nk2_receptor Antagonism smooth_muscle_o Smooth Muscle Cell relaxation_o Relaxation smooth_muscle_o->relaxation_o

Caption: Mechanisms of action of different smooth muscle relaxants.

cluster_workflow Drug-Ethanol Interaction Study Workflow cluster_period1 Treatment Period 1 cluster_period2 Treatment Period 2 screening Participant Screening (Healthy Volunteers) randomization Randomization screening->randomization dosing1 Dosing (Drug/Placebo + Ethanol/Placebo) randomization->dosing1 assessments1 Pharmacodynamic & Pharmacokinetic Assessments dosing1->assessments1 washout Washout Period assessments1->washout dosing2 Dosing (Crossover) washout->dosing2 assessments2 Pharmacodynamic & Pharmacokinetic Assessments dosing2->assessments2 analysis Statistical Analysis assessments2->analysis

Caption: A typical crossover design for a drug-ethanol interaction study.

Conclusion

Based on the available evidence, mebeverine appears to have a favorable profile concerning its interaction with ethanol, with preclinical studies indicating a lack of interaction. In contrast, dicyclomine carries a clear warning for additive CNS depressant effects with alcohol, a characteristic likely shared by other anticholinergic agents. For pinaverium bromide, a similar precaution is advised, although it is less substantiated by specific studies. The interaction potential of otilonium bromide with ethanol remains largely uninvestigated.

For drug development professionals, these findings underscore the importance of conducting specific drug-ethanol interaction studies, particularly for compounds with potential CNS activity. The absence of such data for some widely used drugs highlights a gap in the current understanding and reinforces the need for rigorous preclinical and clinical evaluation to ensure patient safety. Researchers are encouraged to conduct direct comparative studies to provide quantitative data that can better inform clinical decision-making.

References

Efficacy of Mebeverine in Irritable Bowel Syndrome: A Comparative Guide for Patients with and without Regular Alcohol Intake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of mebeverine for the treatment of Irritable Bowel Syndrome (IBS) in patient populations with and without a history of regular alcohol consumption. While direct comparative clinical trials are notably absent in the current literature, this document synthesizes available data on the independent effects of mebeverine and alcohol on IBS pathophysiology to inform future research and clinical trial design.

Introduction

Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, bloating, and altered bowel habits.[1] Mebeverine, a musculotropic antispasmodic agent, is widely prescribed to alleviate these symptoms.[2] Its primary mechanism of action involves direct relaxation of the smooth muscles in the gastrointestinal tract.[3][4] Concurrently, alcohol is a known gastrointestinal irritant that can exacerbate IBS symptoms by affecting gut motility, permeability, and the microbiome.[5][6] Given the prevalence of both IBS and alcohol consumption, understanding the potential interplay between mebeverine efficacy and alcohol intake is of significant clinical and research interest.

Currently, there is a lack of direct clinical trial data comparing the efficacy of mebeverine in IBS patients with regular alcohol intake versus those who abstain. This guide aims to bridge this knowledge gap by presenting the known experimental data for each factor and outlining the necessary protocols for future investigations.

Data Presentation

The following tables summarize the typical quantitative data collected in clinical trials for mebeverine in IBS and studies assessing the impact of alcohol on IBS symptoms. The absence of data in a combined column highlights the critical need for dedicated research in this area.

Table 1: Efficacy of Mebeverine in General IBS Population (Placebo-Controlled)

Outcome MeasureMebeverine GroupPlacebo GroupRelative Risk (RR) / p-value
Global Symptom Improvement Varied across studiesVaried across studiesRR for clinical improvement: 1.13 (95% CI: 0.59-2.16, p=0.7056)[7]
Abdominal Pain Relief Significant reduction in some studiesLess reductionRR for pain relief: 1.33 (95% CI: 0.92-1.93, p=0.129)[7]
Abdominal Distension Score Significantly lower vs. placebo (e.g., 1.692 vs. 1.839, p<0.05 in one study)[1]Higher scores-
Stool Frequency/Consistency Improvement noted in some studiesLess improvement-
Adverse Events Rare, mainly related to IBS symptomsSimilar to placebo-

Table 2: Documented Effects of Alcohol on IBS Symptoms

Outcome MeasureEffect of Alcohol Consumption (Especially Binge Drinking)
Global IBS Symptoms Exacerbation of symptoms[8]
Abdominal Pain Increased likelihood of frequent abdominal pain[9]
Diarrhea Strong association with next-day diarrhea[8]
Nausea and Indigestion Increased incidence following binge drinking[8]
Gut Motility High concentrations inhibit; low concentrations accelerate[10]
Intestinal Permeability Increased[5][6]

Experimental Protocols

To definitively assess the efficacy of mebeverine in IBS patients with and without regular alcohol intake, rigorous experimental protocols are required. The following outlines standard methodologies for key experiments.

Mebeverine Efficacy Trial in IBS
  • Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.

  • Participant Selection:

    • Inclusion Criteria: Patients aged 18-65 years fulfilling Rome IV criteria for IBS.[11] Participants would be stratified into two arms: regular alcohol intake (defined, e.g., as >7 drinks per week) and abstinent/minimal intake.

    • Exclusion Criteria: Organic gastrointestinal diseases, history of alcohol abuse, and use of confounding medications.[11]

  • Intervention:

    • Treatment Group: Mebeverine hydrochloride (e.g., 200 mg twice daily).[12]

    • Control Group: Placebo capsules.[12]

  • Symptom Assessment:

    • Primary Endpoint: A composite of weekly response in abdominal pain intensity and global relief of symptoms for at least 50% of the treatment weeks.[11]

    • Abdominal Pain: Daily assessment using a 0-10 numeric rating scale. A responder is often defined as having a ≥30% decrease from baseline.[11][13]

    • Global Symptom Relief: Weekly assessment on a 7-point Likert scale.[11]

    • Stool Consistency: Daily record using the Bristol Stool Form Scale.[13]

    • Data Collection: Daily electronic diaries to record symptoms, alcohol intake, and other relevant factors.

Assessment of Alcohol's Impact on IBS Symptoms
  • Study Design: A prospective observational study.

  • Participant Selection: Women and men aged 18-48 with a confirmed IBS diagnosis.

  • Data Collection:

    • Daily Diaries: Participants record daily intake of alcohol (number and type of drinks), caffeine, and cigarette smoking for a defined period (e.g., 1-2 months).[14]

    • Symptom Logging: Daily recording of gastrointestinal symptoms including abdominal pain, bloating, gas, diarrhea, constipation, nausea, and indigestion.[14]

    • Binge Drinking: Defined as consuming 4 or more alcoholic beverages in a day.[14]

  • Analysis: Statistical analysis to determine associations between patterns of alcohol consumption (light, moderate, binge) and the following day's gastrointestinal symptoms.[8]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways for mebeverine's mechanism of action and alcohol's effect on the gut, as well as a proposed experimental workflow.

mebeverine_mechanism Ca_channel Voltage-gated Ca²⁺ Channels Contraction Muscle Contraction (Spasm) Ca_channel->Contraction Ca²⁺ influx Relaxation Muscle Relaxation Na_channel Na⁺ Channels Na_channel->Contraction Depolarization Mebeverine Mebeverine Mebeverine->Ca_channel Blocks Mebeverine->Na_channel Modulates

Caption: Mebeverine's mechanism of action on gut smooth muscle cells.

alcohol_effect Motility Gut Motility IBS_Symptoms Exacerbation of IBS Symptoms Motility->IBS_Symptoms Permeability Intestinal Permeability (Barrier Function) Permeability->IBS_Symptoms Microbiota Gut Microbiota Microbiota->IBS_Symptoms Alcohol Alcohol Consumption Alcohol->Motility Alters Alcohol->Permeability Increases Alcohol->Microbiota Disrupts

Caption: Alcohol's detrimental effects on the gastrointestinal tract.

experimental_workflow Start Recruit IBS Patients (Rome IV Criteria) Stratify Stratify by Alcohol Intake (Regular vs. Abstinent) Start->Stratify Randomize_Alc Randomize Stratify->Randomize_Alc Regular Intake Randomize_NoAlc Randomize Stratify->Randomize_NoAlc Abstinent Group_A Group A (Alcohol + Mebeverine) Randomize_Alc->Group_A Group_B Group B (Alcohol + Placebo) Randomize_Alc->Group_B Group_C Group C (Abstinent + Mebeverine) Randomize_NoAlc->Group_C Group_D Group D (Abstinent + Placebo) Randomize_NoAlc->Group_D Collect_Data Collect Daily Symptom Data (e.g., 12 weeks) Group_A->Collect_Data Group_B->Collect_Data Group_C->Collect_Data Group_D->Collect_Data Analyze Analyze Efficacy and Safety (Compare A vs. B and C vs. D) Collect_Data->Analyze

Caption: Proposed experimental workflow for a comparative clinical trial.

Conclusion and Future Directions

The available evidence indicates that mebeverine is a well-tolerated treatment for IBS, although its efficacy over placebo is not consistently demonstrated across all studies.[1][7] Conversely, regular and particularly binge alcohol consumption is strongly associated with the worsening of IBS symptoms.[8] While animal and in vitro studies have not shown a direct interaction between mebeverine and ethanol, the lack of human clinical data represents a significant gap in our understanding.[15]

Future research should prioritize randomized controlled trials designed as outlined in this guide to elucidate the following:

  • Does regular, moderate alcohol intake diminish the therapeutic efficacy of mebeverine in IBS patients?

  • Are there differences in the adverse event profiles of mebeverine in patients who consume alcohol compared to those who do not?

  • Do specific types of alcoholic beverages have a differential impact on mebeverine's effectiveness?

Addressing these questions will enable more personalized and effective management strategies for individuals with IBS.

References

Safety Operating Guide

Navigating the Disposal of Mebeverine Alcohol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe and compliant disposal of mebeverine alcohol solutions, ensuring the protection of personnel and the environment.

Understanding Mebeverine and its Hazards

Mebeverine, typically used in its hydrochloride salt form, is an antispasmodic drug.[1][2][3] While not classified as acutely toxic, it is harmful if swallowed and can cause skin sensitization.[4][5][6] When dissolved in alcohol, the solution presents additional hazards related to the flammability of the solvent. Therefore, proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound solutions.[4][5]

Quantitative Data for Mebeverine Hydrochloride

For easy reference, the following table summarizes key quantitative data for mebeverine hydrochloride, the common form of mebeverine used in laboratory settings.

PropertyValueSource
Molecular Formula C25H36ClNO5[1][2]
Molecular Weight 466.0 g/mol [1][2]
Melting Point 105-107 °C[3][7]
Solubility Soluble in water and alcohol[8]
Hazard Statements H302 (Harmful if swallowed)[4]

Step-by-Step Disposal Protocol for this compound Solutions

The proper disposal of this compound solutions requires careful consideration of both the active pharmaceutical ingredient and the solvent. The following protocol outlines the necessary steps for safe and compliant disposal.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify all components of the waste stream. This includes the concentration of mebeverine, the type and concentration of alcohol (e.g., ethanol, methanol), and any other dissolved substances.

  • Segregate the Waste: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled waste container.

Step 2: Container Selection and Labeling

  • Choose an Appropriate Container: Use a clean, leak-proof container made of a material compatible with the alcohol solvent (e.g., a glass or polyethylene bottle). The container should have a secure screw-top cap.

  • Label the Container Clearly: The label should include:

    • The words "Hazardous Waste"

    • The full chemical names of all components (e.g., "Mebeverine Hydrochloride," "Ethanol")

    • The approximate concentration of each component

    • The date the waste was first added to the container

    • Appropriate hazard pictograms (e.g., flammable liquid, health hazard)

Step 3: Accumulation and Storage

  • Store in a Designated Area: Keep the waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources, open flames, and incompatible chemicals.[4]

  • Keep the Container Closed: The waste container must be kept tightly closed at all times, except when adding waste.[4]

Step 4: Disposal Procedures

  • DO NOT Dispose Down the Drain: Mebeverine is harmful to aquatic life with long-lasting effects.[6] Pharmaceutical waste should not be disposed of in the sewer system.[9][10][11]

  • Consult Your Institution's Environmental Health and Safety (EHS) Office: The final disposal of chemical waste must be handled by trained professionals in accordance with local, state, and federal regulations.[10][12][13] Your institution's EHS office will provide specific instructions for the collection and disposal of your this compound waste.

  • Arrange for Professional Disposal: The EHS office will typically arrange for a licensed hazardous waste contractor to pick up the waste for proper treatment and disposal, which usually involves incineration at a permitted facility.[10]

In Case of a Spill:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.[4][14]

  • Wear Appropriate PPE: Before attempting to clean up a spill, don the appropriate personal protective equipment, including respiratory protection if necessary.[4][14]

  • Contain the Spill: Use an absorbent material, such as sand or vermiculite, to contain the liquid.[14]

  • Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.[4][6]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the spill to your laboratory supervisor and the EHS office.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Mebeverine_Disposal_Workflow start Start: this compound Waste Generated identify Identify & Segregate Waste (Mebeverine, Alcohol, Other) start->identify container Select & Label Appropriate Container identify->container store Store in Designated Satellite Accumulation Area container->store spill Accidental Spill? store->spill spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Yes contact_ehs Contact Environmental Health & Safety (EHS) spill->contact_ehs No spill_protocol->contact_ehs disposal Arrange for Professional Hazardous Waste Disposal contact_ehs->disposal end End: Compliant Disposal disposal->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Essential Safety Protocols for Handling Mebeverine Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, ensuring a safe handling environment for chemical compounds is paramount. This guide provides essential safety and logistical information for managing Mebeverine alcohol, a metabolite of the antispasmodic drug Mebeverine, in a laboratory setting. Adherence to these protocols is critical for minimizing exposure risks and ensuring operational integrity.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves a combination of personal protective equipment and appropriate laboratory ventilation.[1][2][3] The following table summarizes the recommended safety measures.

Safety MeasureSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.To prevent eye contact with dust or splashes.[1][2]
Hand Protection Chemical-impermeable gloves.To avoid skin contact.[1]
Body Protection Laboratory coat or other suitable protective clothing.[1][2]To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[1][4]To avoid inhalation of dust or vapors.[1][2]
Engineering Controls Handle in a well-ventilated place, preferably in a chemical fume hood.[1][2]To minimize inhalation exposure.

Operational and Disposal Plans: A Step-by-Step Guide

Proper handling, storage, and disposal procedures are crucial for maintaining a safe laboratory environment.

Handling and Storage:

  • Avoid the formation of dust and aerosols.[1][2]

  • Ensure adequate ventilation in the handling area.[1][2]

  • Keep containers tightly closed and store in a cool, dry, and well-ventilated place.

  • Wash hands thoroughly after handling.[4]

Spill Management: In the event of a spill, evacuate personnel to a safe area.[1] Personal protective equipment should be worn during cleanup.[1][2]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1][2] Do not let the chemical enter drains.[1][2]

  • Cleanup: Collect the spilled material using a method that does not generate dust, such as sweeping or shoveling into a suitable, closed container for disposal.[1][4] For liquid spills, absorb with an inert material (e.g., sand, diatomite).[2]

  • Decontamination: Clean the affected area thoroughly.

Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[2][4] Do not dispose of it down the drain or with household waste.

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2][5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1][2][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[1][2][5]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[1][2][5]

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps for safely managing this compound in a laboratory setting.

A Preparation & Risk Assessment B Don Personal Protective Equipment (PPE) - Gloves - Eye Protection - Lab Coat A->B Proceed with caution C Handling in Ventilated Area (e.g., Fume Hood) B->C D Experiment / Procedure C->D I Emergency Procedures (Spill / Exposure) C->I In case of incident E Decontamination of Workspace & Equipment D->E D->I In case of incident F Proper Waste Disposal E->F E->I In case of incident G Doff & Dispose of PPE F->G H Hand Washing G->H

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mebeverine alcohol
Reactant of Route 2
Reactant of Route 2
Mebeverine alcohol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。